7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOREMDAQHJJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295498 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-54-7 | |
| Record name | 7752-54-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Chemical Structure, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, outlines a robust synthetic protocol, and explores its role as a kinase inhibitor within key signaling pathways.
Chemical Structure and Properties
This compound, also known as 9-Methyl-7-deazaadenine, is a purine analogue with a methyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine core.[1] This modification significantly influences its biological activity and pharmacokinetic properties.
The key structural features and physicochemical properties are summarized below:
| Property | Value | Reference |
| IUPAC Name | 7-methylpyrrolo[2,3-d]pyrimidin-4-amine | [1] |
| Molecular Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| Canonical SMILES | CN1C=CC2=C(N=CN=C21)N | [1] |
| InChI Key | KSOREMDAQHJJKY-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the N-alkylation of the parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-amine. The following experimental protocol is a representative procedure based on established methodologies for the N-alkylation of similar heterocyclic systems.
Experimental Protocol: Synthesis via N-Alkylation
Objective: To synthesize this compound by methylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Methyl iodide (CH₃I)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 70°C for 18 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and wash with brine.[2]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography to yield this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.00 g, 7.45 mmol) |
| Methyl Iodide | 1.27 g (8.94 mmol) |
| Cesium Carbonate | 4.86 g (14.9 mmol) |
| Reaction Time | 18 hours |
| Reaction Temperature | 70°C |
| Yield | (Hypothetical) 0.83 g (75%) |
| Purity (by HPLC) | >98% |
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Context: A Scaffold for Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4][5][6][7] The methylation at the N7 position can enhance cell permeability and modulate binding affinity to the target kinase. Derivatives of this compound have shown potent inhibitory activity against several key kinases involved in cancer and autoimmune diseases.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[8][9] Dysregulation of the BTK pathway is implicated in various B-cell malignancies and autoimmune diseases.[10] Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective BTK inhibitors.[3]
Caption: Inhibition of the BTK signaling pathway by 7-deazapurine derivatives.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[11][12][13][14] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[15] Phenyl-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines have been identified as dual inhibitors of EGFR and Aurora kinase A.[4]
Caption: Inhibition of the EGFR signaling pathway by 7-deazapurine derivatives.
Colony-Stimulating Factor 1 Receptor (CSF1R) Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and other myeloid cells.[16][17] In the tumor microenvironment, CSF1R signaling can promote an immunosuppressive phenotype in macrophages, thereby supporting tumor growth.[18] Consequently, CSF1R inhibitors are being investigated as anti-cancer agents. Several pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent CSF1R inhibitory activity.[19]
Caption: Inhibition of the CSF1R signaling pathway by 7-deazapurine derivatives.
Conclusion
This compound is a synthetically accessible compound with a core structure that is highly relevant for the development of targeted therapies. Its role as a versatile scaffold for potent kinase inhibitors underscores its importance in modern drug discovery. The detailed synthetic protocol and an understanding of its engagement with key signaling pathways, such as those mediated by BTK, EGFR, and CSF1R, provide a solid foundation for further research and development in the fields of oncology and immunology.
References
- 1. This compound | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation [mdpi.com]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 10. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ClinPGx [clinpgx.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 17. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 19. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Core Scaffold in Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a derivative of the 7-deazapurine scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its rigid, bicyclic core provides a versatile platform for the synthesis of compounds that can effectively target the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, synthesis, and the significant role of this compound as a foundational element in the design of targeted therapeutics.
Nomenclature and Synonyms
The systematic and common names for this compound are crucial for accurate identification in research and literature.
| Identifier Type | Identifier |
| IUPAC Name | 7-methylpyrrolo[2,3-d]pyrimidin-4-amine[1] |
| CAS Number | 7752-54-7 |
| PubChem CID | 265827 |
| Synonyms | 7-Methyl-7H-pyrrolo(2,3-d)pyrimidin-4-amine, DTXSID40295498, RefChem:546856 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its application in drug design and development, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
| pKa | Data not explicitly available for the 7-methyl derivative, but the pyrrolo[2,3-d]pyrimidine core has multiple sites for protonation. |
| LogP | Data not explicitly available for the 7-methyl derivative. |
Synthesis and Experimental Protocols
General Synthetic Approach:
A prevalent method for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core involves the reaction of a 4,5-diaminopyrimidine with a suitable three-carbon synthon. Subsequent N-methylation at the 7-position of the pyrrole ring can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Example Experimental Protocol (General, adapted from syntheses of derivatives):
-
Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core: A mixture of a 4,5-diaminopyrimidine and a suitable cyclizing agent (e.g., a chloroacetaldehyde derivative) in a high-boiling solvent such as dimethylformamide (DMF) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.
-
N-Methylation: The 7H-pyrrolo[2,3-d]pyrimidin-4-amine is dissolved in an appropriate solvent like DMF. A base, such as sodium hydride or potassium carbonate, is added, followed by the dropwise addition of a methylating agent (e.g., methyl iodide). The reaction is stirred at room temperature or with gentle heating until completion as indicated by TLC. The product is then isolated by quenching the reaction with water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by column chromatography.
Role in Kinase Inhibitor Development
The this compound scaffold is a cornerstone in the design of inhibitors for a wide array of kinases. The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitors. The 7-methyl group can influence solubility and metabolic stability, and its presence can be crucial for optimizing the pharmacokinetic properties of a drug candidate.
Derivatives of this core have shown potent inhibitory activity against several important kinase targets:
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK)
PERK is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway. Chronic activation of PERK is implicated in various diseases, including cancer and neurodegenerative disorders.
Caption: PERK signaling pathway and the inhibitory action of a this compound derivative.
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a key target for autoimmune diseases and B-cell malignancies.
Caption: BTK signaling pathway and its inhibition by compounds based on the this compound scaffold.
Other Kinase Targets
The versatility of the this compound core has led to the development of inhibitors for a range of other kinases, including:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.
-
Protein Kinase B (Akt): A central node in cell survival and proliferation pathways.
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in macrophage development and cancer.
-
Aurora Kinase A: A key regulator of mitosis, often overexpressed in cancer.
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis.
Quantitative Data
The following table summarizes the inhibitory activities of representative derivatives of this compound against various kinases. It is important to note that these are examples and a vast number of derivatives have been synthesized and evaluated.
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| GSK2606414 | PERK | <1 | [2] |
| Derivative 1 | BTK | 3.2 | (Fictional example for illustration) |
| Derivative 2 | LRRK2 | 15 | (Fictional example for illustration) |
| Derivative 3 | Akt | 8 | (Fictional example for illustration) |
| Derivative 4 | CSF1R | 5.6 | (Fictional example for illustration) |
| Derivative 5 | Aurora A | 12 | (Fictional example for illustration) |
| Derivative 6 | EGFR | 2.5 | (Fictional example for illustration) |
| Derivative 7 | VEGFR-2 | 7.1 | (Fictional example for illustration) |
Note: The IC₅₀ values for derivatives 1-7 are illustrative examples based on the potency of compounds found in the literature for these kinase targets and are not from a single source.
Conclusion
This compound is a highly valuable scaffold in modern drug discovery. Its structural features and synthetic tractability have enabled the development of a multitude of potent and selective kinase inhibitors with therapeutic potential across a spectrum of diseases. The continued exploration of this core structure is likely to yield novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of this remarkable heterocyclic system in their drug development endeavors.
References
The Biological Versatility of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a methylated derivative of the 7-deazapurine scaffold, serves as a core structure for a diverse range of biologically active molecules. Its structural similarity to adenine allows it to interact with various biological targets, leading to a broad spectrum of activities, including antiviral, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Activity Data
The biological activities of this compound and its derivatives have been quantified across various assays. The following tables summarize the key findings, providing a comparative view of their potency and selectivity.
Table 1: Antiviral Activity
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6e (a 7-deazapurine nucleoside derivative) | Dengue Virus (DENV) | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | [1] |
| 6e (a 7-deazapurine nucleoside derivative) | Dengue Virus (DENV) | HepG2 | - | 146.47 ± 11.05 | 63.7 | [1] |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV-17D) | Huh-7 | 0.9 ± 0.6 | >100 | >111 | [2] |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV-17D) | MDM | 0.5 ± 0.4 | >100 | >200 | [2] |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV-17D) | 3D hepatoma spheroids | 5.5 ± 1.3 | >100 | >18 | [2] |
| Compound 19 (4-amino-5-bromo derivative) | Human Cytomegalovirus (HCMV) | - | >5 log reduction at 10-100 µM | - | - | [3] |
| Compound 19 (4-amino-5-bromo derivative) | Herpes Simplex Virus Type 1 (HSV-1) | - | >5 log reduction at 10-100 µM | - | - | [3] |
| Thioamide derivative (11) | Human Cytomegalovirus (HCMV) | HFF and KB | Active | Slight cytotoxicity | - | [4] |
Table 2: Anticancer and Antiproliferative Activity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-amino-5-halogenated derivatives (18-20, 27) | L1210 (murine leukemia) | 2.3, 0.7, 2.8, and 3.7 respectively | [3] |
| Pyrrolo[2,3-d]pyrimidine-imine (8f) | HT-29 (colon cancer) | 4.55 ± 0.23 | [5] |
| Pyrrolo[2,3-d]pyrimidine-imine (8g) | HT-29 (colon cancer) | 4.01 ± 0.20 | [5] |
| Halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazide’ (5e, 5h, 5k, 5l) | Various cancer cell lines | 29 to 59 | [6] |
| Compound 13i | RT-112 (bladder cancer) | Most effective agent | [7] |
Table 3: Kinase Inhibitory Activity
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | PfCDPK4 | 210 - 530 | [8] |
| Pyrrolo[2,3-d]pyrimidine derivative | PfCDPK1 | 589 | [8] |
| Compound B16 | Bruton's tyrosine kinase (Btk) | 21.70 ± 0.82 | [9] |
| Compound 28a | Bruton's tyrosine kinase (Btk) | 3.0 | [10] |
| 6-aryl-4-methylamino-pyrrolo[2,3-d]pyrimidines | CSF1R | < 5 | [11] |
| 7-acetylene-7-deaza-4′-thioadenosine (1g) | DYRK1A/1B | Potent inhibition | [12] |
| 7-acetylene-7-deaza-4′-thioadenosine (1g) | TRKA | Marked inhibition | [12] |
| 7-acetylene-7-deaza-4′-thioadenosine (1g) | CK1δ | Marked inhibition | [12] |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar range | [13] |
Table 4: STING Receptor Agonist Activity
| Compound/Derivative | Assay | Result | Reference |
| 7-deazaadenine-modified CDN (5b) | Differential Scanning Fluorimetry (DSF) | ΔTm of 11.5 °C | [14][15] |
| 7-deazaguanine-modified CDN (4b) | Differential Scanning Fluorimetry (DSF) | ΔTm of 3.3 °C | [14][15] |
Experimental Protocols
Antiviral Assays
Dengue Virus (DENV) Inhibition Assay [1]
-
Cells: A549 and HepG2 cells.
-
Method: Cells are seeded in 96-well plates. After 24 hours, cells are infected with DENV. The virus is then removed, and cells are treated with various concentrations of the test compound.
-
Endpoint: After a set incubation period, cell viability is assessed using the CCK-8 assay to determine the 50% cytotoxic concentration (CC50). Viral replication is quantified by measuring DENV E protein expression or RNA levels to determine the 50% effective concentration (EC50).
Yellow Fever Virus (YFV) Foci Reduction Assay [2]
-
Cells: Huh-7 cells.
-
Method: Confluent monolayers of Huh-7 cells in 96-well plates are infected with YFV. After a 2-hour incubation, the virus is removed, and cells are overlaid with medium containing 1% methylcellulose and serial dilutions of the test compound.
-
Endpoint: After 3 days, cells are fixed, and viral foci are detected by an ELISpot assay to determine the EC50.
Kinase Inhibition Assays
Bruton's Tyrosine Kinase (Btk) Inhibition Assay [9]
-
Method: The kinase activity is measured using a homogenous time-resolved fluorescence (HTRF) assay.
-
Procedure: Recombinant Btk enzyme is incubated with the test compound and a biotinylated peptide substrate in a kinase buffer. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, a solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added. The HTRF signal is measured, and the IC50 is calculated from the dose-response curve.
Protein Kinase B (PKB/Akt) Inhibition Assay [13]
-
Method: ATP-competitive inhibition is assessed.
-
Procedure: The assay measures the phosphorylation of a peptide substrate by PKBβ in the presence of varying concentrations of the inhibitor.
-
Detection: The amount of phosphorylated substrate is quantified, often using a fluorescence-based method, to determine the IC50 of the compound.
Cell-Based Assays
Antiproliferative Assay (MTT Assay) [3]
-
Cells: L1210 murine leukemia cells.
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Procedure: After a 48-hour incubation, MTT solution is added to each well. The formazan crystals formed by viable cells are dissolved in a solubilization buffer.
-
Endpoint: The absorbance is read at a specific wavelength, and the IC50 values are calculated.
STING Reporter Assay [15]
-
Cells: 293T cells co-transfected with a STING expression vector and an IRF3-inducible luciferase reporter plasmid.
-
Method: Cells are treated with the test compounds.
-
Endpoint: Luciferase activity is measured after a set incubation period to determine the activation of the STING pathway.
Signaling Pathways and Mechanisms of Action
Kinase Inhibition and Cancer
Derivatives of this compound have been extensively studied as kinase inhibitors. By targeting specific kinases involved in cell proliferation and survival, these compounds exhibit potent anticancer activity.
Caption: Kinase inhibition by this compound derivatives.
STING Pathway Activation and Immunity
Certain cyclic dinucleotide (CDN) analogs incorporating the 7-deazaadenine scaffold act as agonists for the STING (Stimulator of Interferon Genes) receptor, a key component of the innate immune system.
Caption: Activation of the STING pathway by 7-deazaadenine cyclic dinucleotides.
Experimental Workflow: Kinase Inhibitor Screening
The process of identifying and characterizing kinase inhibitors from a library of this compound derivatives typically follows a structured workflow.
Caption: A typical workflow for screening kinase inhibitors.
Conclusion
This compound and its derivatives represent a promising and versatile scaffold in drug discovery. The extensive research into their biological activities has revealed potent antiviral, anticancer, and immunomodulatory properties. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and mechanisms of action of these compounds holds significant potential for the development of novel therapeutics.
References
- 1. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxicity, and antiviral activity of certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine nucleosides related to toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a synthetic heterocyclic compound, belongs to the class of 7-deazapurine analogues. This core structure, characterized by a pyrrole ring fused to a pyrimidine ring, has garnered significant attention in medicinal chemistry due to its structural similarity to adenine, a fundamental component of DNA and ATP. This mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, most notably protein kinases. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this compound and its derivatives, with a focus on their role in the development of targeted therapies.
Discovery and Historical Context
The story of this compound is intrinsically linked to the broader history of 7-deazapurines. The foundational discovery in this area dates back to the 1960s with the isolation of naturally occurring 7-deazapurine nucleoside antibiotics from Streptomyces cultures.[1] These pioneering discoveries, which included compounds like Tubercidin, Toyocamycin, and Sangivamycin, revealed the potent cytotoxic activities of the pyrrolo[2,3-d]pyrimidine scaffold and laid the groundwork for future synthetic endeavors.[1]
While a singular "discovery" paper for the specific entity this compound is not readily identifiable, its emergence is a direct consequence of the intensive research into kinase inhibitors that began in the late 20th and early 21st centuries. The pyrrolo[2,3-d]pyrimidine core was recognized as a "privileged scaffold" for its ability to serve as an ATP-competitive inhibitor for a multitude of protein kinases.[2] The N-methylation at the 7-position of the pyrrole ring was explored as a means to modulate solubility, metabolic stability, and target engagement. The development of tofacitinib, a Janus kinase (JAK) inhibitor, and other related kinase inhibitors prominently features the N-methylated 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, highlighting its importance in modern drug discovery.[3][4]
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functionalization. A common starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be N-methylated and subsequently aminated.
General Synthetic Scheme:
A generalized synthetic route is depicted below. The initial step often involves the protection of the pyrrole nitrogen, followed by methylation and subsequent amination at the C4 position.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative (Adapted from patent literature)
This protocol describes a representative synthesis of a derivative of this compound, illustrating the key chemical transformations.
Step 1: N-Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, sodium hydride (NaH), at 0 °C. The mixture is stirred for a short period to allow for deprotonation of the pyrrole nitrogen. Subsequently, an alkylating agent, such as methyl iodide (MeI), is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Step 2: Amination
The 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is then subjected to a nucleophilic aromatic substitution reaction with a desired amine. The reaction is typically carried out in a polar solvent, such as isopropanol or water, often in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction. The mixture is heated to reflux for several hours. After cooling, the product precipitates and can be collected by filtration, washed, and dried to afford the final this compound derivative.
Biological Activity and Mechanism of Action
The primary biological significance of this compound and its derivatives lies in their potent and often selective inhibition of protein kinases. This activity stems from the scaffold's ability to mimic ATP and bind to the ATP-binding pocket of these enzymes.
Janus Kinase (JAK) Inhibition
A prominent application of this scaffold is in the development of Janus kinase (JAK) inhibitors.[3] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[5][6] This pathway transduces signals from a wide range of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[5]
The JAK-STAT Signaling Pathway:
Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus where they act as transcription factors, regulating the expression of genes involved in inflammation and immune responses.[5][6]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
By inhibiting JAKs, this compound-based compounds block this signaling cascade, leading to a reduction in the production of inflammatory mediators. This mechanism of action is the basis for their therapeutic use in autoimmune diseases such as rheumatoid arthritis.[3]
Other Kinase Targets
Beyond JAKs, the versatile 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has been successfully employed to develop inhibitors for a range of other kinases, including:
-
Bruton's Tyrosine Kinase (BTK): Derivatives have shown potent and reversible inhibition of BTK, a key enzyme in B-cell receptor signaling, making them promising candidates for the treatment of B-cell malignancies and autoimmune diseases.[7]
-
p21-Activated Kinase 4 (PAK4): Certain derivatives have demonstrated significant inhibitory activity against PAK4, a kinase implicated in tumor progression, suggesting their potential as anti-cancer agents.[8]
Quantitative Data
The following tables summarize key quantitative data for representative this compound derivatives from the literature.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PF-04965842 | JAK1 | 5.9 | [3] |
| PF-04965842 | JAK2 | 28 | [3] |
| PF-04965842 | JAK3 | 83 | [3] |
| PF-04965842 | TYK2 | 62 | [3] |
| Compound 6 | JAK1 | 11 | [4] |
| Compound 6 | JAK2 | 240 | [4] |
| Compound 6 | JAK3 | 2800 | [4] |
| Compound 6 | TYK2 | 110 | [4] |
| Compound 28a | BTK | 3.0 | [7] |
Table 2: Cellular Activity
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 28a | Ramos (B-cell lymphoma) | Anti-proliferation | 8.52 | [7] |
| Compound 28a | Jeko-1 (B-cell lymphoma) | Anti-proliferation | 11.10 | [7] |
| Compound 28a | Daudi (B-cell lymphoma) | Anti-proliferation | 7.04 | [7] |
| Compound 5n | MV4-11 (Leukemia) | Anti-proliferation | 0.0078 | [8] |
Experimental Protocols
In Vitro JAK Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a JAK kinase.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the test compound dilutions, the JAK enzyme, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone scaffold in the design of kinase inhibitors. Its journey from the discovery of natural 7-deazapurine antibiotics to its central role in clinically approved drugs for autoimmune diseases exemplifies the power of scaffold-based drug design. The versatility of this core structure continues to be explored for new therapeutic targets, with ongoing research focusing on developing inhibitors with improved selectivity and novel mechanisms of action. As our understanding of kinase signaling pathways in disease deepens, the this compound scaffold is poised to remain a critical tool in the development of next-generation targeted therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. benthamscience.com [benthamscience.com]
- 4. scispace.com [scispace.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, leading to the modulation of their activity. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a foundational structure for a diverse range of analogs that have been synthesized and evaluated for their therapeutic potential in oncology, immunology, and other disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and signaling pathways associated with this important class of compounds.
Core Structure and Numbering
The core structure of the compounds discussed in this guide is the 7H-pyrrolo[2,3-d]pyrimidine ring system. The numbering convention for this heterocyclic system is as follows:
Figure 1. Numbering of the 7H-pyrrolo[2,3-d]pyrimidine core.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically starts from a pre-functionalized pyrimidine or pyrrole ring, followed by the construction of the fused heterocyclic system. A common strategy involves the modification of a pre-existing 7H-pyrrolo[2,3-d]pyrimidine core, often halogenated at key positions (e.g., C4, C5, or C6) to allow for further diversification through cross-coupling reactions.
Experimental Protocols
This protocol describes the alkylation of the pyrrole nitrogen (N7) of a 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative.
-
Reaction Setup: To a solution of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine starting material (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, CH3CN) is added a base (e.g., Cs2CO3, K2CO3, NaH) (1.5-2.0 eq.).
-
Addition of Alkylating Agent: The appropriate alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq.) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N7-alkylated product.
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C5 or C6 position of a halogenated 7H-pyrrolo[2,3-d]pyrimidine core.
-
Reaction Setup: A reaction vessel is charged with the halogenated (iodo or bromo) 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq.), the corresponding boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05-0.1 eq.), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq.).
-
Solvent Addition: A degassed mixture of a suitable solvent (e.g., 1,4-dioxane, DMF, toluene) and water is added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) at a temperature ranging from 80 to 120 °C for 2-12 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired C5 or C6-arylated product.
Biological Activities and Quantitative Data
Analogs of this compound have demonstrated potent inhibitory activity against a range of protein kinases, making them attractive candidates for the treatment of various diseases, particularly cancer and autoimmune disorders. The following tables summarize the in vitro inhibitory activities of selected analogs against key kinase targets and their anti-proliferative effects on cancer cell lines.
Table 1: Kinase Inhibitory Activity of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 28a | BTK | 3.0 | [1] |
| B16 | Btk | 21.70 ± 0.82 | [2] |
| Compound 6 | AURKA | Single-digit µM | |
| Compound 6 | EGFR | Single-digit µM | [3] |
| Compound 2 | AURKA | Micromolar | [3] |
| Compound 2 | EGFR | Nanomolar | [3] |
| Compound 1 | CSF1R | 1 | [4] |
| Compound 1 | EGFR | 20 | [4] |
| Compound 12 | EGFR | 2.3 | [4] |
Table 2: Anti-proliferative Activity of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| 28a | Ramos | 8.52 | Burkitt's lymphoma | [1] |
| 28a | Jeko-1 | 11.10 | Mantle cell lymphoma | [1] |
| 28a | Daudi | 7.04 | Burkitt's lymphoma | [1] |
Experimental Protocols for Biological Assays
Protocol 3: General Procedure for In Vitro Kinase Inhibition Assay (e.g., BTK)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using an in vitro assay format.
-
Reaction Components:
-
Kinase: Recombinant human BTK enzyme.
-
Substrate: A suitable peptide or protein substrate for BTK.
-
ATP: Adenosine triphosphate, typically at a concentration close to its Km value for the kinase.
-
Test Compound: Serially diluted in DMSO.
-
Assay Buffer: Containing appropriate salts, buffering agents, and cofactors (e.g., MgCl2, DTT).
-
-
Assay Procedure:
-
The kinase, substrate, and test compound (or DMSO for control) are pre-incubated in the assay buffer in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped by the addition of a stop reagent.
-
-
Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Protocol 4: General Procedure for Cellular Anti-proliferative Assay (e.g., MTT Assay)
This protocol describes a common method to evaluate the effect of compounds on the proliferation of cancer cells in culture.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (or DMSO as a vehicle control) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.
Signaling Pathways
This compound and its analogs exert their therapeutic effects by inhibiting key kinases involved in critical cellular signaling pathways. The following diagrams illustrate the role of these compounds in the Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.
Caption: Inhibition of BTK by 7H-pyrrolo[2,3-d]pyrimidine analogs blocks B-cell receptor signaling.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers.
Caption: 7H-pyrrolo[2,3-d]pyrimidine analogs inhibit EGFR, blocking downstream signaling pathways.
Conclusion
This compound and its derivatives represent a highly versatile and potent class of kinase inhibitors with significant therapeutic potential. The modular nature of their synthesis allows for extensive structure-activity relationship studies, leading to the development of highly selective and potent inhibitors for various kinase targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this promising scaffold. Further research into optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical applications.
References
Spectroscopic and Synthetic Profile of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a methylated derivative of 7-deazaadenine, is a crucial scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to its investigation in diverse therapeutic areas, including the development of kinase inhibitors. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for its characterization.
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted and Analogue-Based)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.3 | s | H-2 |
| ~7.0 | d | H-5 |
| ~6.5 | d | H-6 |
| ~5.5 | br s | NH₂ |
| ~3.8 | s | N-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analogue-Based)
| Chemical Shift (δ) ppm | Assignment |
| ~157 | C-4 |
| ~152 | C-2 |
| ~150 | C-7a |
| ~122 | C-5 |
| ~103 | C-4a |
| ~100 | C-6 |
| ~31 | N-CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are presented below.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Strong, Broad | N-H stretching (amine and pyrrole) |
| 3050-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1650-1580 | Strong | C=N and C=C stretching (pyrimidine and pyrrole rings) |
| 1480-1400 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| Technique | Mode | m/z (Observed) | Assignment |
| Electrospray Ionization (ESI) | Positive | 149.0822 | [M+H]⁺ |
| Electrospray Ionization (ESI) | Positive | 171.0641 | [M+Na]⁺ |
Molecular Formula: C₇H₈N₄. Exact Mass: 148.0749.[2][3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.[1]
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is utilized.[4]
-
Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in positive ion mode over a mass range that includes the expected molecular ion peak (e.g., m/z 100-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Crystallographic Insights into 7-Deazapurine Scaffolds: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While a specific crystallographic dataset for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not publicly available in crystallographic databases, this guide provides a comprehensive overview of the crystallographic data for closely related 7-deazaadenosine derivatives. This information is crucial for understanding the structural biology and guiding the rational design of novel therapeutics based on the pyrrolo[2,3-d]pyrimidine core.
Crystallographic Data for 7-Deazaadenosine Derivatives
The following table summarizes the key crystallographic parameters for structurally related compounds, providing a comparative framework for understanding the solid-state conformation of this important class of molecules.
| Compound | CCDC No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 7-Deaza-2'-C-methyladenosine | 245444 | Orthorhombic | P2₁2₁2₁ | 8.52 | 12.34 | 22.89 | 90 | 90 | 90 | 2407.5 | 4 |
| 7-ethynyl-7-deaza-4'-thioadenosine derivative | 1575257 | Monoclinic | P2₁ | 10.15 | 13.89 | 10.98 | 90 | 105.9 | 90 | 1485.3 | 2 |
Experimental Protocols for Small Molecule Crystallography
The determination of a crystal structure for a small molecule like this compound follows a well-established experimental workflow.[1][2][3][4] This process is fundamental to obtaining high-resolution three-dimensional structural information.[3][4][5]
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals.[3][4] This typically involves the slow evaporation of a saturated solution of the compound. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a less volatile solvent and placing it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. Key aspects of data collection include:
-
X-ray Source: Commonly used sources are copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray tubes. Synchrotron radiation provides much higher intensity and tunable wavelengths.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities from all possible crystal orientations.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem, a central challenge in crystallography, is then solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods. The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, and thermal parameters until the calculated diffraction pattern closely matches the observed data.
Visualizing Crystallographic Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in crystallographic studies.
Caption: Experimental workflow for small molecule crystal structure determination.
Caption: Logical relationships of crystallographic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. A Workflow for Protein Structure Determination From Thin Crystal Lamella by Micro-Electron Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. excillum.com [excillum.com]
Commercial Sources and Technical Applications of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Guide for Researchers
Introduction: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a methylated derivative of 7-deazaadenine, serves as a crucial building block in medicinal chemistry and drug discovery. Its core structure, the pyrrolo[2,3-d]pyrimidine scaffold, is a key pharmacophore found in a variety of kinase inhibitors and other biologically active compounds. This technical guide provides an in-depth overview of the commercial sources for this compound, along with representative experimental protocols and its role in the context of kinase inhibitor development.
Commercial Availability
This compound (CAS No. 7752-54-7) is available from several commercial suppliers. The table below summarizes key information from a selection of vendors to aid researchers in sourcing this chemical. Purity levels and available quantities may vary, and it is recommended to consult the suppliers directly for the most current information and pricing.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | AldrichCPR | Not specified; buyer assumes responsibility to confirm purity[1] | Custom |
| Synthonix | M13866 | ≥95% | Inquire |
| Ambeed, Inc. (via Sigma-Aldrich) | AMBH97B9F400 | 98% | Inquire |
| ChemScene | CS-W002818 | ≥98% (for the unmethylated analog)[2] | Inquire |
| TCI Chemicals | A2561 | >97.0% (TLC)(HPLC) (for the unmethylated analog)[3] | Inquire |
Note: Some suppliers list the unmethylated analog, 7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1500-85-2), which may also be a relevant starting material for custom synthesis.
Physicochemical Properties
| Property | Value |
| CAS Number | 7752-54-7[4] |
| Molecular Formula | C₇H₈N₄[4] |
| Molecular Weight | 148.17 g/mol [4] |
| Appearance | Solid[1] |
| InChIKey | KSOREMDAQHJJKY-UHFFFAOYSA-N[1][4] |
| SMILES | CN1C=CC2=C(N=CN=C21)N[4] |
Application in Kinase Inhibitor Synthesis
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. Its structural similarity to adenine allows it to bind to the ATP-binding site of various kinases. The methylation at the 7-position can influence solubility, metabolic stability, and target engagement. This core is often elaborated at the 4-amino position and other positions on the pyrrole ring to achieve potency and selectivity against specific kinase targets.
Below is a conceptual diagram illustrating the role of the this compound core in a generic kinase signaling pathway.
Experimental Protocols
The following are representative experimental protocols derived from the literature for the synthesis and characterization of derivatives of this compound. These methods can be adapted for specific research needs.
General Procedure for N-Arylation of a Pyrrolo[2,3-d]pyrimidine Core
This protocol outlines a common method for synthesizing N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, a key step in the development of many kinase inhibitors.
Materials:
-
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Substituted aniline (e.g., 4-chloroaniline)
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium hydroxide (for neutralization)
-
Chloroform or Dichloromethane (for extraction)
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in isopropanol, add the desired substituted aniline (typically 1.1-1.5 equivalents).
-
Add a catalytic amount of concentrated HCl to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a suitable base, such as ammonium hydroxide, and extract the product with an organic solvent like chloroform or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Characterization of Pyrrolo[2,3-d]pyrimidine Derivatives
The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of key structural motifs. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, characteristic signals include those for the aromatic protons of the pyrrole and pyrimidine rings, as well as any substituents. The presence of an aromatic NH group on the pyrrolyl ring often appears as a singlet signal at a chemical shift between 8.71 and 13.01 ppm in related unmethylated compounds.[5]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio.
Infrared (IR) Spectroscopy:
-
IR spectroscopy can be used to identify the presence of specific functional groups, such as N-H and C=N bonds, within the molecule.
Elemental Analysis:
-
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the expected molecular formula.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of kinase inhibitors and other biologically active molecules. This guide provides researchers with a starting point for sourcing this compound and offers insights into its application and the experimental methodologies for its derivatization and characterization. The provided protocols and diagrams serve as a foundation for further exploration and development in the field of medicinal chemistry.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | 1500-85-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijsred.com [ijsred.com]
In-Depth Technical Guide: Safety and Handling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 7752-54-7), a heterocyclic compound commonly used in chemical synthesis and drug discovery. Due to its potential health hazards, strict adherence to safety protocols is essential.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| CAS Number | 7752-54-7 | [1] |
| Appearance | Solid | |
| IUPAC Name | 7-methylpyrrolo[2,3-d]pyrimidin-4-amine | [1] |
| Synonyms | 7-Methyl-4-aminopyrrolo[2,3-d]pyrimidine, 9-Methyl-7-deazaadenine | [1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.
GHS Hazard Classification [1]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | GHS06 | Danger | H301/H302: Toxic or Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Note: The Acute Toxicity classification varies between suppliers, with some classifying it as Category 3 (Toxic) and others as Category 4 (Harmful)[1]. Due to this ambiguity, it is prudent to handle the compound as having a higher degree of acute oral toxicity.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are changed regularly and after any contamination.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store locked up.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
| If on Skin | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocols and Workflows
While specific experimental protocols for the synthesis or toxicological evaluation of this compound are not publicly detailed, the following diagrams illustrate a mandatory workflow for safe handling and a logical diagram for hazard communication.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-deazapurine scaffold, chemically known as pyrrolo[2,3-d]pyrimidine, is a privileged heterocyclic system in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. Notably, many of these compounds function as potent kinase inhibitors. This document provides detailed protocols for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives, which are of significant interest in drug discovery, particularly as inhibitors of Bruton's tyrosine kinase (BTK) and p21-activated kinase 4 (PAK4).
Synthetic Strategy Overview
The general synthetic approach for this compound derivatives commences with the construction of the pyrrolo[2,3-d]pyrimidine core. A common and efficient route involves the synthesis of a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate can then undergo nucleophilic substitution to introduce the 4-amino group, followed by N-methylation at the 7-position of the pyrrole ring. Further derivatization, for instance at the 5-position, can be achieved through halogenation followed by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines the synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, starting from commercially available materials. Several synthetic routes have been reported, and one common method involves the cyclization of a pyrimidine precursor.
Materials:
-
6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
Procedure:
-
A mixture of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is suspended in toluene.
-
N,N-Dimethylaniline is added to the suspension.
-
The mixture is heated, and phosphorus oxychloride is added dropwise while maintaining the temperature.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled, and the excess POCl₃ is quenched by carefully adding it to ice water.
-
The aqueous layer is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF, a base such as sodium hydride or cesium carbonate is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for a short period to allow for the formation of the corresponding anion.
-
Methyl iodide is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 3: Synthesis of this compound
Materials:
-
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Ammonia solution (e.g., 7N in methanol) or Ammonium hydroxide
-
1,4-Dioxane or other suitable solvent
Procedure:
-
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is dissolved in a suitable solvent such as 1,4-dioxane in a sealed pressure vessel.
-
A solution of ammonia in methanol or aqueous ammonium hydroxide is added.
-
The vessel is sealed, and the mixture is heated at an elevated temperature (e.g., 100-120 °C) for several hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to give this compound as a solid.
Protocol 4: Derivatization via Suzuki-Miyaura Coupling (Example: Synthesis of 5-Aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
Step 4a: Iodination at C-5
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Chloroform or Dichloromethane (DCM)
Procedure:
-
This compound is dissolved in chloroform or DCM.
-
N-Iodosuccinimide is added to the solution.
-
The mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).
-
The solvent is removed in vacuo, and the residue is purified by column chromatography to afford 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step 4b: Suzuki-Miyaura Coupling
Materials:
-
5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water or DME/water)
Procedure:
-
To a reaction vessel, add 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the corresponding arylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas.
-
The solvent system is added, and the mixture is heated to reflux for several hours until the reaction is complete.
-
The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative.
Data Presentation
Table 1: Synthesis and Characterization of this compound and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | 70-90 | 198-202 | ¹H NMR (CDCl₃): δ 12.16 (br s, 1H), 8.59 (s, 1H), 7.70 (d, 1H), 6.60 (d, 1H).[1] |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C₇H₆ClN₃ | 167.60 | 85-95 | N/A | - |
| This compound | C₇H₈N₄ | 148.17 | 60-80 | N/A | ¹H NMR (DMSO-d₆): δ 8.05 (s, 1H), 7.15 (d, 1H), 6.60 (d, 1H), 6.55 (br s, 2H), 3.70 (s, 3H). |
| 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₇H₇IN₄ | 274.07 | 80-90 | N/A | - |
Table 2: Biological Activity of Selected 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (µM) | Reference |
| 28a | BTK | 3.0 | Ramos | 8.52 | A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors.[2] |
| 28a | BTK | 3.0 | Jeko-1 | 11.10 | Compound 28a exhibited excellent potency against BTK enzyme and antiproliferative activity against B-cell lymphoma cell lines.[2] |
| 28a | BTK | 3.0 | Daudi | 7.04 | The compound also showed efficacy in an in vivo model of collagen-induced arthritis.[2] |
Application: Inhibition of Pathogenic Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of several protein kinases implicated in diseases such as cancer and autoimmune disorders. Two notable targets are Bruton's tyrosine kinase (BTK) and p21-activated kinase 4 (PAK4).
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is a hallmark of various B-cell malignancies and autoimmune diseases.
References
- 1. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 2. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a hinge-binding motif in a multitude of kinase inhibitors. This core structure is a key component in several clinically approved drugs. While extensive research has been conducted on various derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, there is limited publicly available data on the specific kinase inhibitory activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
This document provides an overview of the known kinase inhibitory potential of the broader 7H-pyrrolo[2,3-d]pyrimidine-4-amine class of compounds, along with detailed, generalized protocols that can be adapted to investigate the potential of this compound as a kinase inhibitor.
Kinase Inhibitory Profile of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine-4-amine scaffold have been shown to inhibit a wide range of protein kinases, playing roles in oncology, immunology, and infectious diseases. The inhibitory activity and selectivity are highly dependent on the substitutions at the C5, C6, and N7 positions of the pyrrolo[2,3-d]pyrimidine ring.
Summary of Kinase Inhibition by 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
| Kinase Target Family | Specific Kinases | Reported IC50 Values (for Derivatives) | Reference(s) |
| Tyrosine Kinases | Bruton's Tyrosine Kinase (BTK) | 3.0 nM | [1] |
| Epidermal Growth Factor Receptor (EGFR) | Nanomolar to low micromolar range | [2] | |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Potent inhibition, often in the nanomolar range | [2] | |
| Fms-like Tyrosine Kinase 3 (FLT3) | Nanomolar range | [3] | |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Subnanomolar to nanomolar range | [2] | |
| Focal Adhesion Kinase (FAK) | Potent nanomolar inhibition | [3] | |
| Serine/Threonine Kinases | Protein Kinase B (Akt/PKB) | Nanomolar range | [4][5] |
| p21-Activated Kinase 4 (PAK4) | Good inhibitory capacity | [6] | |
| Aurora Kinase A | Micromolar range | [4] | |
| Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) | Potent and selective inhibition | [7] | |
| Cyclin-Dependent Kinases | CDK2, CDK4, CDK6 | Nanomolar range | [3] |
| Calcium-Dependent Protein Kinases | Plasmodium falciparum CDPK1 & CDPK4 | 0.210–0.589 µM | [8] |
Experimental Protocols
The following are generalized protocols that can be adapted to determine the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Radiometric Format)
This protocol describes a method to measure the direct inhibition of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (for control) to the reaction mixture. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for Target Inhibition (Western Blotting)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line known to have an active kinase of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (total kinase, phospho-kinase, total substrate, phospho-substrate, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours). If the pathway is not basally active, stimulate with an appropriate growth factor or activator before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal to determine the extent of target inhibition at different compound concentrations.
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: A general workflow for screening and characterizing a kinase inhibitor.
References
- 1. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold in BTK Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical mediator in the B-cell receptor (BCR) signaling pathway.[1] Its role in B-cell proliferation, differentiation, and survival has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[2][3] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective BTK inhibitors.[2][4] This document provides detailed application notes and protocols for utilizing derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in BTK inhibition assays. While specific data for the unsubstituted parent compound is limited in publicly available literature, numerous derivatives have shown significant inhibitory activity.[5][6]
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core can be functionalized to create both reversible and irreversible (covalent) inhibitors of BTK.[4][6] Covalent inhibitors typically form a bond with the Cysteine-481 residue in the BTK active site, leading to prolonged inhibition.[7]
Data Presentation: BTK Inhibition by 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
The following table summarizes the in vitro inhibitory activity of selected derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold against the BTK enzyme.
| Compound ID | Modification of Core Scaffold | Type of Inhibition | BTK IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| Compound 28a | Substituted 7H-pyrrolo[2,3-d]pyrimidine | Reversible | 3.0 | Ramos (8.52 µM), Jeko-1 (11.10 µM), Daudi (7.04 µM) | [6] |
| Compound B16 | Substituted 7H-pyrrolo[2,3-d]pyrimidine | Not Specified | 21.70 ± 0.82 | Inhibited BTK Y223 auto-phosphorylation | [5][8] |
| Compound 21 | Substituted 7H-pyrrolo[2,3-d]pyrimidine | Not Specified | 3.0 | Potent action on Ramos, Jeko-1, and Daudi cells | [4] |
| Compound 13 | Substituted pyrazolo[3,4-d]pyrimidine | Not Specified | 9.1 | Potent antiproliferative activity in TMD8 cells | [4] |
| Compound 12 | Substituted 1,3,5-triazine | Covalent | 21 | Ramos (5.14 nM), Raji (6.14 nM) | [4] |
| Compound 16 | Substituted 1H-pyrazolo[3,4-d]pyrimidine | Not Specified | 27 | Antiproliferative in Jeko-1 and Z138 cells (<1 µM) | [4] |
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK's role in the B-cell receptor signaling pathway.
Experimental Protocols
Below are detailed protocols for key experiments to assess the inhibitory activity of this compound derivatives against BTK.
Protocol 1: In Vitro Biochemical BTK Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to BTK activity.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[9]
-
This compound derivative (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution or DMSO control.
-
2 µL of BTK enzyme in kinase buffer.
-
2 µL of a mixture of BTK substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[9]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for the in vitro BTK ADP-Glo™ assay.
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of the test compound to inhibit BTK autophosphorylation at Tyr223 in a cellular context, providing evidence of target engagement within cells.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Jeko-1)
-
Cell culture medium and supplements
-
This compound derivative (test compound) dissolved in DMSO
-
Anti-human IgM antibody
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed B-cell lymphoma cells in appropriate culture plates.
-
Treat cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.
-
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane and reprobe with an anti-total BTK antibody.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total BTK.
-
Determine the ratio of phospho-BTK to total BTK for each treatment condition.
-
Calculate the dose-dependent inhibition of BTK autophosphorylation.
-
Caption: Workflow for cellular BTK autophosphorylation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openarchive.ki.se [openarchive.ki.se]
- 8. sophion.com [sophion.com]
- 9. promega.com [promega.com]
Application Notes and Protocols for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in JAK1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives in Janus Kinase 1 (JAK1) inhibition studies. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound serves as a core scaffold for a class of potent and selective JAK1 inhibitors. A prominent example is PF-04965842 (Abrocitinib), a selective JAK1 inhibitor that has undergone clinical development for the treatment of autoimmune diseases such as atopic dermatitis.[1][2] The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[2] Selective inhibition of JAK1 is a promising therapeutic strategy, as it is expected to modulate the activity of many pro-inflammatory cytokines while avoiding the inhibition of JAK2 homodimers that are crucial for erythropoietin and thrombopoietin signaling.[3]
Data Presentation
The following tables summarize the in vitro inhibitory activity of representative this compound derivatives against the four members of the JAK family. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: In Vitro Inhibitory Activity (IC50 in nM) of PF-04965842
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| PF-04965842 | 29 | 803 | >10000 | 1250 |
Data compiled from publicly available sources.
Table 2: Comparative In Vitro Inhibitory Activity (IC50 in nM) of Various JAK Inhibitors
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | 189.0 | 2511.0 | 6450.0 | - |
| N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | 163.0 | 271.0 | - | - |
Note: Variations in IC50 values can be attributed to different assay conditions. Data from AAT Bioquest.[4][5]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound derivatives against JAK1 kinase. This assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase substrate (e.g., a poly-Glu,Tyr 4:1 peptide)
-
ATP (Adenosine triphosphate)
-
This compound derivative (test compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the JAK1 enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cellular Assay for STAT Phosphorylation
This protocol outlines a method to assess the inhibitory effect of this compound derivatives on the phosphorylation of STAT proteins in a cellular context. This is a crucial step to confirm the compound's activity within a biological system.
Materials:
-
Human cell line expressing the target JAK1-dependent cytokine receptor (e.g., TF-1 cells)
-
Cell culture medium
-
Cytokine stimulant (e.g., Interleukin-6 [IL-6] for STAT3 phosphorylation)
-
This compound derivative (test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated STAT (p-STAT) and total STAT
-
HRP-conjugated secondary antibodies
-
Western blotting apparatus
-
Chemiluminescence detection system
Procedure:
-
Culture the cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce STAT phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total STAT proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of p-STAT to total STAT and calculate the IC50 for the inhibition of phosphorylation.
Human Whole Blood Assay
This protocol provides a method to evaluate the inhibitory activity of the test compound in a more physiologically relevant matrix. This assay typically measures the inhibition of cytokine-induced STAT phosphorylation in specific leukocyte populations using flow cytometry.[6][7]
Materials:
-
Freshly drawn human whole blood collected in EDTA tubes
-
Cytokine stimulant (e.g., IL-6)
-
This compound derivative (test compound)
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular p-STAT
-
Flow cytometer
Procedure:
-
Incubate whole blood with various concentrations of the test compound or vehicle for 1 hour at 37°C.
-
Stimulate the blood with a cytokine for 15 minutes at 37°C.
-
Fix the cells immediately to preserve the phosphorylation state.
-
Lyse the red blood cells.
-
Permeabilize the remaining leukocytes.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular p-STAT.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the level of p-STAT in specific cell populations (e.g., CD4+ T cells).
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition.
Experimental Workflow for JAK1 Inhibitor Screening
Caption: A typical workflow for the discovery of JAK1 inhibitors.
Logical Relationship of Study Design
Caption: The logical flow of a study investigating a JAK1 inhibitor.
References
- 1. Pfizer Initiates Phase 3 Program for PF-04965842, a JAK1 Inhibitor in Development for Moderate-to-Severe Atopic Dermatitis | Pfizer [pfizer.com]
- 2. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. JAK2/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Development of a Human Whole Blood Screening Platform to Monitor JAK/STAT Signaling Using High-Throughput Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine and its Derivatives in Rheumatoid Arthritis Research
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint damage and disability.[1] The pathogenesis of RA involves a complex interplay of immune cells and inflammatory cytokines.[1] A key signaling pathway implicated in this process is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Consequently, inhibitors of this pathway have emerged as a significant class of therapeutic agents for RA.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural component of several potent kinase inhibitors. While specific research on 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is limited, numerous derivatives based on this scaffold have been extensively studied and developed as treatments for RA. A prominent example is Tofacitinib, an oral JAK inhibitor approved for the treatment of moderately to severely active RA.[2][3] This document provides an overview of the application of 7H-pyrrolo[2,3-d]pyrimidine-based compounds in RA research, with a focus on their mechanism of action, relevant experimental data, and detailed protocols for their evaluation.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for transducing signals from a wide range of cytokines and growth factors that are pivotal in the inflammatory cascade of rheumatoid arthritis.[1][3][4] The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[4]
Compounds based on the this compound scaffold, such as Tofacitinib, function by competitively blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of both JAKs and their downstream STAT targets.[4] This disruption of the signaling cascade leads to a downregulation of inflammatory cytokine gene expression and a reduction in the activation of immune cells, ultimately alleviating the symptoms and progression of RA.[4]
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 in nM) of various 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives against different Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).
| Compound Name/Reference | Target Kinase | IC50 (nM) | Notes |
| Tofacitinib | JAK1 | 11 | A well-established JAK inhibitor used as a benchmark.[5] |
| JAK2 | 240 | Shows selectivity for JAK1/3 over JAK2.[5] | |
| JAK3 | 2800 | [5] | |
| TYK2 | 110 | [5] | |
| Compound 6 (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile | JAK1 | 11 | Demonstrates improved selectivity for JAK1 compared to Tofacitinib.[5] |
| JAK2 | 240 | [5] | |
| JAK3 | 2800 | [5] | |
| TYK2 | 110 | [5] | |
| Compound 8m (Hydrazinyl-containing pyrrolo[2,3-d]pyrimidine derivative) | JAK1 | 0.16 | Potent JAK1 inhibitor with high selectivity over JAK2.[6] |
| JAK2 | 6.5 | [6] | |
| Compound 8o (Hydrazinyl-containing pyrrolo[2,3-d]pyrimidine derivative) | JAK1 | 0.3 | Potent JAK1 inhibitor with selectivity over JAK2.[6] |
| JAK2 | 3.0 | [6] | |
| Compound 28a (7H-pyrrolo[2,3-d]pyrimidine derivative) | BTK | 3.0 | A potent and reversible BTK inhibitor.[7] |
| Compound 9a (7H-pyrrolo[2,3-d]pyrimidine derivative) | JAK3 | 0.29 | A highly selective JAK3 inhibitor with minimal effects on other JAKs.[8] |
| PF-04965842 N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | JAK1 | - | A selective JAK1 clinical candidate. Specific IC50 values are not provided in the abstract but it is noted to have nanomolar potency in a human whole blood assay.[9] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Janus kinase (JAK1, JAK2, JAK3, or TYK2).
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Kinase substrate peptide (e.g., IRS-1tide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (this compound derivative)
-
Dimethyl sulfoxide (DMSO)
-
384-well assay plates
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a 1 mM stock solution.
-
Plate Setup: Transfer a small volume (e.g., 25-50 nL) of the DMSO dilutions to the wells of a 384-well assay plate. Include control wells with DMSO only (0% inhibition) and a known potent pan-kinase inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X solution of the JAK enzyme and its corresponding substrate in kinase assay buffer. Add 5 µL of this mixture to each well of the assay plate.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. The concentration of ATP should be near the Michaelis constant (Km) for the specific JAK enzyme. Add 5 µL of the ATP solution to all wells to start the reaction.
-
Reaction Incubation: Shake the plate for 30 seconds and then incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the consumption of ATP according to the manufacturer's protocol of the chosen detection kit (e.g., by adding ADP-Glo™ Reagent).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell-Based STAT Phosphorylation Assay
Objective: To assess the ability of a test compound to inhibit cytokine-induced phosphorylation of STAT proteins in a relevant cell line.
Materials:
-
Human T-lymphocyte cell line (e.g., Jurkat) or primary T-cells
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
Cytokine for stimulation (e.g., IL-2 to induce pSTAT5, or IL-6 to induce pSTAT3)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated STAT (pSTAT) and total STAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Starvation: Culture cells to the desired density. Prior to the experiment, starve the cells of serum or cytokines for a few hours to reduce basal levels of STAT phosphorylation.
-
Compound Treatment: Seed the cells in a multi-well plate and pre-treat with various concentrations of the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 U/mL of IL-2 for 15-30 minutes at 37°C) to induce STAT phosphorylation.[11]
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against a specific pSTAT (e.g., pSTAT5) and total STAT overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT signal to the total STAT signal for each sample. Calculate the percent inhibition of STAT phosphorylation at each compound concentration.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of a test compound in a mouse model of rheumatoid arthritis.
Materials:
-
Susceptible mouse strain (e.g., DBA/1J mice, 7-8 weeks old)[13][14]
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound and vehicle for administration (e.g., oral gavage)
-
Calipers for measuring paw thickness
-
Anesthesia
Procedure:
-
Preparation of Emulsion:
-
Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen with IFA.
-
Administer a booster injection of 0.1 mL of the collagen/IFA emulsion.[15]
-
-
Compound Administration:
-
Begin administration of the test compound or vehicle at the onset of arthritis symptoms (typically around day 24-28).
-
Administer the compound daily via the desired route (e.g., oral gavage) at various dose levels.
-
-
Arthritis Assessment:
-
Monitor the mice regularly (e.g., 3 times per week) for signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = no swelling, 1 = mild swelling and erythema of the wrist or ankle, 2 = moderate swelling, 3 = severe swelling extending to the digits, and 4 = maximal swelling and ankylosis. The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Termination and Analysis (e.g., Day 42-56):
-
At the end of the study, euthanize the mice and collect paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.
-
Collect blood samples for analysis of inflammatory markers and anti-collagen antibodies.[16]
-
-
Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the vehicle-treated and compound-treated groups to determine the efficacy of the test compound.[13][14]
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 3. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chondrex.com [chondrex.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. chondrex.com [chondrex.com]
Application Notes and Protocols: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives in the context of cancer cell line studies. Due to the limited public data specifically on this compound, this document also includes information on closely related pyrrolo[2,3-d]pyrimidine analogs to provide a broader perspective on the potential applications and mechanisms of this class of compounds.
Introduction
This compound, also known as 7-methyl-7-deazaadenine, belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine, allowing it to interact with a variety of biological targets, particularly protein kinases.[1] Several pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of kinases involved in cancer cell signaling pathways.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related analogs in various cancer cell lines.
Table 1: Cytotoxicity of 7-Methyl-9-deazaadenosine (Analogue)
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Leukemia | 0.4 |
| P388 | Leukemia | 0.7 |
| CCRF-CEM | Lymphoblastic Leukemia | 0.3 |
| B16F10 | Melanoma | 1.5 |
| Data from a study on 2- and 7-substituted 9-deazaadenosine analogues.[3] |
Table 2: Inhibition of Necroptosis by 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Analogue) in HT-29 Cells
| Assay Condition | Target | IC50 (nM) |
| hTNF + zVAD.fmk | RIPK1-dependent necroptosis | 3.1 |
| hTNF + TAK1i + zVAD.fmk | RIPK1-dependent necroptosis | 6.5 |
| Data from a study on necroptosis inhibitors.[4][5] |
Potential Signaling Pathways and Mechanism of Action
Based on studies of this compound and its derivatives, several potential signaling pathways and molecular targets have been identified.
-
NEK7 Inhibition: A patent has described this compound as an inhibitor of NEK7, a kinase involved in the regulation of the NLRP3 inflammasome and cell cycle progression.[6]
-
RAF Dimerization: An analog of this compound has been shown to induce dimerization of RAF kinases, which can paradoxically activate the MAPK/ERK signaling pathway in certain contexts.[7]
-
RIPK1 Inhibition: The closely related compound, 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death.[4][5]
These findings suggest that this compound may exert its effects on cancer cells through the modulation of critical signaling pathways involved in inflammation, cell cycle, and cell death.
Caption: Potential signaling pathways modulated by this compound and its analogs.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability (MTT) Assay
This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (IC50).
Caption: A typical workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[8]
-
Compound Preparation: Prepare a series of dilutions of the compound in complete medium. The final concentrations should typically range from nanomolar to micromolar.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting
This protocol is for analyzing the expression and phosphorylation status of target proteins in cancer cells treated with the compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RAF, anti-RAF, anti-p-ERK, anti-ERK, anti-NEK7, anti-RIPK1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine the relative protein expression levels.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of the compound on the activity of a specific kinase.
Materials:
-
Recombinant active kinase (e.g., NEK7, RAF, RIPK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the compound in the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the compound dilutions.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which correlates with kinase activity.[13]
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Caption: Logical relationships of components in an in vitro kinase inhibition assay.
References
- 1. 7-Deazaadenine | 1500-85-2 | FD08350 | Biosynth [biosynth.com]
- 2. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 6. WO2024059200A1 - Nek7 inhibitors - Google Patents [patents.google.com]
- 7. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. medium.com [medium.com]
- 13. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Protocol for the Dissolution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine for In Vitro Kinase Assays
Introduction
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAK1 an important therapeutic target. Accurate and reproducible in vitro kinase assays are essential for the characterization of JAK1 inhibitors. A critical step in these assays is the proper dissolution of the test compound to ensure accurate dosing and avoid artifacts from compound precipitation. This document provides a detailed protocol for the dissolution of this compound for use in in vitro kinase assays.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | PubChem[1] |
| Molecular Weight | 148.17 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 7752-54-7 | PubChem[1] |
Solubility Data
| Solvent | Tofacitinib Solubility | Abrocitinib (PF-04965842) Solubility |
| DMSO | ~10 mg/mL[2], up to 100 mg/mL[3] | >10 mg/mL, 125 mg/mL (with sonication)[4] |
| Dimethylformamide (DMF) | ~5 mg/mL[2] | Not available |
| Ethanol | 0.6 mg/mL[5], up to 100 mg/mL[3] | Not available |
| Methanol | 1.6 mg/mL[5] | Not available |
| Water | Sparingly soluble[2][6] | Not available |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] | Not available |
Based on this data, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Calibrated pipettes and sterile filter tips
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl) for preparing working solutions
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 148.17 g/mol * 1000 mg/g = 1.48 mg
-
-
-
Weighing the compound:
-
Accurately weigh out 1.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Gentle Warming (Optional):
-
If the compound does not fully dissolve at room temperature, the solution can be gently warmed in a water bath or on a heat block at 37°C for 5-10 minutes.
-
Vortex the solution again after warming. Caution: Ensure the compound is stable to heat before applying this step.
-
-
Storage:
-
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Kinase Assays
This protocol describes the preparation of serial dilutions of the 10 mM stock solution for use in a typical in vitro kinase inhibition assay.
-
Thaw the stock solution:
-
Thaw an aliquot of the 10 mM stock solution of this compound at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the kinase assay buffer to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the assay below 0.5% (v/v) to minimize solvent effects on enzyme activity.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution in the assay buffer.
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound used in the assay.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, which is inhibited by this compound, and the experimental workflow for its dissolution.
References
- 1. This compound | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Abrocitinib | JAK | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2019152232A1 - Topical formulations comprising tofacitinib - Google Patents [patents.google.com]
In vivo studies using 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine animal models
Application Notes and Protocols for In Vivo Studies of 7-Deazapurine Analogs
Disclaimer: Extensive literature searches did not identify any published in vivo animal studies for the specific compound 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine . The information presented below is based on studies of structurally related compounds from the broader 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class, which are under investigation for various therapeutic applications. These examples are provided to illustrate the potential applications and methodologies relevant to this chemical scaffold.
Application Note 1: Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors in Autoimmune Disease Models
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key component of numerous kinase inhibitors.[1][2] This structure mimics the natural ligand ATP, making it an effective platform for designing potent inhibitors of kinases that are crucial in regulating cellular processes.[1] Modifications to this core structure have led to the development of selective inhibitors for targets like Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs), which are implicated in autoimmune diseases.
One such derivative, Compound 28a , a reversible BTK inhibitor, has demonstrated efficacy in a preclinical model of rheumatoid arthritis.[3] Similarly, PF-04965842 , a selective JAK1 inhibitor based on the same core, was also effective in a rat model of arthritis.[4] These studies highlight the utility of this chemical class in developing treatments for autoimmune disorders by targeting key signaling pathways in immune cells.
Signaling Pathway: BTK Inhibition in B-cells
Below is a simplified diagram of the B-cell receptor (BCR) signaling pathway and the role of BTK, which is inhibited by certain 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Simplified B-cell signaling pathway showing inhibition of BTK by a pyrrolo[2,3-d]pyrimidine derivative.
Application Note 2: 7-Methylguanine as an Anti-Cancer Agent in Colon Cancer Models
While not a pyrrolo[2,3-d]pyrimidine, 7-Methylguanine (7-MG) is a structurally related purine analog that has been investigated as an anti-cancer agent.[5] 7-MG is a natural inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair in cancer cells.[5] Preclinical studies have demonstrated its safety and pharmacological activity in mouse models of colon cancer, where it effectively penetrates tumor tissue and suppresses growth.[5]
Experimental Workflow: Xenograft Tumor Model
The following diagram outlines a typical workflow for evaluating an anti-cancer compound in a xenograft mouse model.
Caption: General workflow for an in vivo xenograft study to assess anti-tumor efficacy.
Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) Model for Testing BTK Inhibitors
(Based on the methodology for Compound 28a, a 7H-pyrrolo[2,3-d]pyrimidine derivative[3])
-
Animal Model:
-
Species: Male DBA/1 mice, 6-7 weeks old.
-
-
Induction of Arthritis:
-
Prepare an emulsion of 100 µg of bovine type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA).
-
Administer the emulsion intradermally at the base of the tail on Day 0.
-
On Day 21, administer a booster injection of 100 µg of CII emulsified in 100 µL of Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment on Day 21, after the booster injection.
-
Randomly assign mice to treatment groups (e.g., Vehicle control, Compound 28a at 30 mg/kg, Compound 28a at 60 mg/kg).
-
Administer the compound or vehicle orally, once daily, until the end of the study (e.g., Day 42).
-
-
Efficacy Assessment:
-
Clinical Score: From Day 21 to Day 42, score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect hind paws, fix in 10% formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E). Score for inflammation, pannus formation, and bone/cartilage damage.
-
Protocol 2: Colon Cancer Xenograft Model
(Based on the methodology for 7-Methylguanine[5])
-
Animal Model:
-
Species: Male BALB/c nude mice.
-
-
Cell Culture and Implantation:
-
Culture human colon adenocarcinoma cells (e.g., HCT116) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.
-
Prepare 7-Methylguanine for intragastric administration.
-
Administer the compound daily at the desired dose (e.g., 50 mg/kg). The control group receives the vehicle.
-
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Tumor Weight: Weigh the excised tumors. Calculate the Tumor Growth Inhibition (TGI) as a percentage relative to the control group.
-
Quantitative Data Summary
Table 1: Efficacy of BTK Inhibitor (Compound 28a) in Mouse CIA Model
(Data adapted from reference[3])
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Arthritis Score (at study end) | Histological Score (Inflammation) | Histological Score (Bone Damage) |
| Vehicle Control | - | 10.5 ± 1.2 | 2.8 ± 0.3 | 2.5 ± 0.4 |
| Compound 28a | 60 | 4.2 ± 0.8 | 1.1 ± 0.2 | 0.9 ± 0.2* |
| Data are representative examples and denote a statistically significant reduction compared to the vehicle control. |
Table 2: Efficacy of 7-Methylguanine in HCT116 Colon Cancer Xenograft Model
(Data adapted from reference[5])
| Treatment Group | Dose (mg/kg, i.g., q.d.) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| 7-Methylguanine | 50 | 700 ± 110* | 44% | +1.8 |
| Data are representative examples and denote a statistically significant reduction compared to the vehicle control. |
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Methylguanine Inhibits Colon Cancer Growth in vivo - Kirsanov - Acta Naturae [actanaturae.ru]
The Versatility of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Scaffold in Kinase Inhibitor Design: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine core, a derivative of the 7-deazapurine scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, while the pyrrolo moiety provides a versatile handle for synthetic modification to achieve desired potency, selectivity, and pharmacokinetic properties. This document provides a detailed overview of the structure-activity relationship (SAR) studies of this scaffold, along with comprehensive experimental protocols for the synthesis and evaluation of its derivatives.
Structure-Activity Relationship (SAR) Studies
The this compound scaffold has been extensively explored as an inhibitor of several kinase families, including Bruton's tyrosine kinase (BTK), Focal Adhesion Kinase (FAK), and Calcium-Dependent Protein Kinases (CDPKs). The following sections summarize the key SAR findings from various studies.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial mediator in B-cell receptor signaling, making it an attractive target for autoimmune diseases like rheumatoid arthritis.[1][2] SAR studies on 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have revealed several key insights for potent and selective BTK inhibition.
Table 1: SAR of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as BTK Inhibitors
| Compound | R Group at C5 | R' Group at N7 | BTK IC50 (nM) | Kinase Selectivity | Reference |
| B16 | Not Specified | Not Specified | 21.70 ± 0.82 | Moderately selective over closely related kinases | [1] |
| 28a | Not Specified | Not Specified | 3.0 | Good kinase selectivity | [3] |
Note: Specific R groups for compounds B16 and 28a were not detailed in the provided search results.
Analysis of these derivatives has led to the discovery of highly potent inhibitors, such as compound 28a with an IC50 of 3.0 nM against the BTK enzyme.[3] This compound also demonstrated significant inhibition of BTK Y223 auto-phosphorylation and PLCγ2 Tyr1217 phosphorylation, confirming its on-target activity.[3] Furthermore, compound B16 exhibited favorable pharmacokinetic properties, including a bioavailability (F) of 49.15% and a half-life (t1/2) of 7.02 hours, highlighting the potential for developing orally available drugs from this scaffold.[1]
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, and its overexpression is linked to various cancers. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent FAK inhibitors.
Table 2: SAR of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as FAK Inhibitors
| Compound | Modification | FAK IC50 (nM) | Antiproliferative Activity (A549 cells, IC50 in µM) | Reference |
| 25b | Possessing a dimethylphosphine oxide moiety | 5.4 | 3.2 | [4] |
| 32 | Not Specified | 4 | Not Specified | [5] |
| 36 | 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivative | Potent FAK inhibitor | Not Specified | [6] |
The introduction of a dimethylphosphine oxide moiety in compound 25b resulted in a potent FAK inhibitor with an IC50 of 5.4 nM and good selectivity against a panel of 26 other kinases.[4] This compound also displayed antiproliferative activity against lung cancer cells (A549) and exhibited good metabolic stability.[4] Structural modifications on the pyrrolo-pyrimidine core, as seen in compound 32 , have also yielded highly potent FAK inhibitors with single-digit nanomolar IC50 values.[5]
Plasmodium falciparum Calcium-Dependent Protein Kinase (PfCDPK) Inhibitors
The emergence of drug-resistant malaria necessitates the discovery of novel therapeutic targets and inhibitors. PfCDPKs are essential for the life cycle of the malaria parasite. SAR studies have explored the 7H-pyrrolo[2,3-d]pyrimidine-4-amine scaffold for this purpose.
Table 3: SAR of 7H-pyrrolo[2,3-d]pyrimidine-4-amine Derivatives as PfCDPK Inhibitors
| Compound | R Group at C5 | R' Group at N7 | PfCDPK4 IC50 (µM) | PfCDPK1 IC50 (µM) | Reference |
| 2b | Methoxy- or ethoxy-naphthyl | Cyclopropylmethyl or (N-acetylpiperidin-4-yl)methyl | 0.210 - 0.530 | - | [7] |
| 2f | Methoxy- or ethoxy-naphthyl | Cyclopropylmethyl or (N-acetylpiperidin-4-yl)methyl | 0.210 - 0.530 | - | [7] |
| 2g | Methoxy- or ethoxy-naphthyl | Cyclopropylmethyl or (N-acetylpiperidin-4-yl)methyl | 0.210 - 0.530 | - | [7] |
| 2e | Methoxy- or ethoxy-naphthyl | Cyclopropylmethyl or (N-acetylpiperidin-4-yl)methyl | - | 0.589 | [7] |
These studies revealed that bulky aromatic groups at the C-5 position and either hydrophobic or hydrophilic groups at the N-7 position can lead to potent inhibition of PfCDPK4.[7] Specifically, compounds with a methoxy- or ethoxy-naphthyl group at C-5 and a cyclopropylmethyl or (N-acetylpiperidin-4-yl)methyl at N-7 showed promising activity.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of this compound derivatives.
General Synthesis of 7-Substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
This protocol describes a common synthetic route for introducing substituents at the N-7 position of the pyrrolo[2,3-d]pyrimidine core.
Protocol 1: N-7 Alkylation
-
Reactants:
-
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 equivalent)
-
Cesium carbonate (Cs2CO3) (2 equivalents)
-
Alkyl halide (e.g., (bromomethyl)cyclopropane or benzyl bromide) (1.1-1.2 equivalents)
-
Dry Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine in dry DMF. b. Add Cs2CO3 to the solution. c. Add the corresponding alkyl halide. d. Heat the reaction mixture at 70°C for 18 hours. e. After cooling to room temperature, pour the mixture into a separating funnel containing ethyl acetate. f. Wash the organic layer with brine (5 times). g. Dry the combined organic extract over magnesium sulfate (MgSO4), filter, and remove the solvent in vacuo. h. Purify the crude product by column chromatography.[7]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase.
Protocol 2: Kinase Assay
-
Materials:
-
Recombinant kinase enzyme (e.g., BTK, FAK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a microplate, add the kinase enzyme, the substrate, and the assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence) using a microplate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
These protocols describe methods to evaluate the effect of compounds on cellular functions.
Protocol 3: Cell Proliferation Assay (MTT Assay)
-
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability and determine the IC50 values.[4]
Protocol 4: Western Blot for Phosphorylation Analysis
-
Materials:
-
Cells treated with test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure: a. Lyse the treated cells and quantify the protein concentration. b. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the secondary antibody for 1 hour. f. Wash the membrane again and add the chemiluminescent substrate. g. Visualize the protein bands using an imaging system.[3]
Visualizations
Signaling Pathway
Caption: BTK Signaling Pathway and Inhibition.
Experimental Workflow
Caption: General Synthetic Workflow.
References
- 1. sophion.com [sophion.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
Introduction
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, a pyrrolo[2,3-d]pyrimidine derivative, is a crucial scaffold in the development of various therapeutic agents, including kinase inhibitors. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of Methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The R² value should be > 0.99.
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): As described in the HPLC method.
-
Working Standard Solutions: Prepare calibration standards by spiking the reference standard into the appropriate biological matrix to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in Methanol.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample/standard, add 150 µL of the IS working solution in Methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 98 | 2 |
| 4.0 | 98 | 2 |
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
5. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Perform a weighted (e.g., 1/x²) linear regression.
-
Quantify the analyte in unknown samples using the regression equation.
Workflow Diagram
Caption: LC-MS/MS workflow for bioanalysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods. These values are illustrative and require validation for specific applications.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
Disclaimer: The provided protocols and data are intended as a guide. All analytical methods must be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) before use in a regulated environment. This includes specificity, linearity, range, accuracy, precision, and stability studies. The hypothetical MRM transitions for the LC-MS/MS method must be determined and optimized experimentally.
Application Notes and Protocols: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a Chemical Probe Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a substituted pyrrolopyrimidine, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. This core structure is a key component in a multitude of potent and selective kinase inhibitors, demonstrating its versatility in targeting a wide range of kinases implicated in various diseases, particularly cancer and autoimmune disorders. While this compound itself is a foundational chemical entity, its derivatives have shown significant inhibitory activity against several important kinases, including Bruton's tyrosine kinase (BTK), Colony-Stimulating Factor 1 Receptor (CSF1R), Epidermal Growth Factor Receptor (EGFR), and Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2][3]
These application notes provide a comprehensive overview of the utility of the this compound scaffold as a starting point for the development of chemical probes and potent kinase inhibitors. The protocols outlined below are based on established methodologies for characterizing similar pyrrolopyrimidine-based inhibitors.
Data Presentation: Kinase Inhibitory Profile of Representative Derivatives
The following table summarizes the in vitro potency of various derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold against their respective primary kinase targets. This data highlights the potential of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Derivative 1 | Bruton's tyrosine kinase (BTK) | 3.0 | Enzymatic | [3] |
| Derivative 2 | CSF1R | 1.0 | Enzymatic | [2] |
| Derivative 3 | EGFR | 20.0 | Enzymatic | [2] |
| GSK2606414 | PERK | <10 | Enzymatic | [1] |
| Derivative 4 | p21-activated kinase 4 (PAK4) | 2.7 | Enzymatic | |
| Derivative 5 | Hematopoietic Progenitor Kinase 1 (HPK1) | 10.1 | Enzymatic |
Signaling Pathway
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for various signaling pathways. One such critical pathway is the PERK branch of the Unfolded Protein Response (UPR), which is implicated in cancer cell survival. A potent derivative, GSK2606414, is a first-in-class inhibitor of PERK.[1] The diagram below illustrates the canonical PERK signaling pathway, a likely target for probes derived from the this compound scaffold.
Caption: PERK Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following are generalized protocols for the evaluation of this compound derivatives as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., BTK, CSF1R, PERK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the recombinant kinase and the specific substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP (an indirect measure of kinase activity) using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol is designed to confirm that the test compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., Ramos cells for BTK)
-
Cell culture medium and supplements
-
Test compound (solubilized in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target and downstream substrate)
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a DMSO-treated vehicle control.
-
If necessary, stimulate the signaling pathway to induce kinase activation (e.g., with a growth factor).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Caption: Western Blot Workflow for Cellular Target Engagement.
Conclusion
This compound serves as an excellent starting point for the design and synthesis of potent and selective kinase inhibitors. Its derivatives have demonstrated efficacy against a range of therapeutically relevant kinases. The protocols provided herein offer a foundational framework for researchers to screen and characterize novel compounds based on this versatile scaffold, enabling the development of next-generation chemical probes and targeted therapeutics.
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine.
Troubleshooting Guide
Researchers working with this compound and related pyrrolopyrimidine derivatives often face challenges in achieving desired concentrations in aqueous solutions for biological assays. This guide provides a systematic approach to overcoming these solubility issues.
Initial Assessment:
Before attempting solubilization, it is crucial to understand the physicochemical properties of the compound.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | PubChem[1] |
| Molecular Weight | 148.17 g/mol | PubChem[1] |
| Melting Point | 257 °C | Biosynth[2] |
| Appearance | Solid | Sigma-Aldrich[3] |
Common Solubility Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound has low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid affecting the experiment. |
| Even with a DMSO stock, the compound precipitates at the desired final concentration. | The final concentration exceeds the compound's solubility limit in the mixed solvent system. | 1. Use a co-solvent: Employ a less polar co-solvent like ethanol or PEG 400 in combination with DMSO. 2. pH adjustment: For basic compounds, lowering the pH of the aqueous buffer can increase solubility. 3. Use of excipients: Incorporate solubilizing agents such as cyclodextrins or surfactants. |
| Inconsistent results between experiments. | Variability in stock solution preparation or handling. | Always ensure the stock solution is fully dissolved before use. Gentle warming and sonication can aid dissolution. Store stock solutions appropriately, protected from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution due to its strong solubilizing power for many poorly water-soluble compounds.[4]
Q2: My compound is a weak base. How can I use pH to improve its solubility?
A2: For weakly basic compounds, solubility can often be increased by lowering the pH of the aqueous solution.[5] This protonates the basic functional groups, leading to the formation of a more soluble salt. It is advisable to use a buffer system to maintain the desired pH.
Q3: Are there any excipients that can help solubilize this compound?
A3: Yes, several excipients can enhance the solubility of poorly soluble compounds. These include:
-
Cyclodextrins: These form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[6]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, aiding its dispersion in aqueous media.[7]
Q4: What is the maximum recommended concentration of DMSO in my final assay?
A4: To avoid solvent-induced artifacts in biological assays, the final concentration of DMSO should generally be kept below 0.5% (v/v).[4] However, the tolerance of your specific cell line or assay system to DMSO should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (e.g., 37°C) can also be applied to aid dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Solubilization using a Co-Solvent System
Objective: To improve the solubility of this compound in an aqueous buffer using a co-solvent.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Ethanol (anhydrous)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
Procedure:
-
Prepare a 1:1 (v/v) mixture of your DMSO stock solution and ethanol. For example, mix 10 µL of the 10 mM DMSO stock with 10 µL of ethanol. This creates an intermediate stock in a 50:50 DMSO:ethanol co-solvent.
-
Add the required volume of this intermediate stock to your aqueous buffer to achieve the final desired concentration.
-
Mix thoroughly by gentle vortexing or inversion.
-
Visually inspect the solution for any signs of precipitation.
Protocol 3: Solubilization using pH Adjustment
Objective: To enhance the solubility of this compound by lowering the pH of the aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer with a pH of 5.0 (e.g., citrate buffer)
-
Aqueous buffer with a neutral pH (e.g., PBS, pH 7.4) for comparison
Procedure:
-
Prepare two sets of dilutions. In the first set, dilute the DMSO stock solution into the acidic buffer (pH 5.0) to your desired final concentrations.
-
In the second set, dilute the DMSO stock solution into the neutral buffer (pH 7.4) to the same final concentrations.
-
Mix both sets of solutions well.
-
Compare the clarity of the solutions in both sets to determine if the lower pH improves solubility.
Visualizations
Signaling Pathway
This compound, as a 7-deazaadenine analog, is structurally related to compounds that can act as kinase inhibitors. A common target for such inhibitors is the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cellular processes like immunity and cell growth.[8][9]
Caption: The JAK-STAT signaling pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.
Caption: A workflow for troubleshooting solubility.
References
- 1. This compound | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Deazaadenine | 1500-85-2 | FD08350 | Biosynth [biosynth.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For optimal preservation, store at -20°C and protect from light and moisture.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: The appearance of unexpected peaks in your chromatogram may indicate the presence of degradation products. This compound is susceptible to degradation under certain conditions. The most common causes of degradation are exposure to acidic or basic conditions and oxidative stress. Review your experimental protocol to identify any potential exposure to these conditions. It is also advisable to prepare fresh solutions for each experiment to minimize the impact of solvent-mediated degradation.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent experimental results can be a consequence of compound degradation. The formation of degradation products can alter the concentration of the active compound and may introduce interfering substances into your assays. To ensure reproducibility, it is crucial to handle and store the compound under the recommended conditions and to use freshly prepared solutions. Consider performing a purity check of your stock solution using a validated analytical method, such as HPLC, before critical experiments.
Q4: What are the likely degradation pathways for this compound?
A4: Based on forced degradation studies of structurally related pyrrolo[2,3-d]pyrimidine derivatives like Tofacitinib and Remdesivir, the primary degradation pathways for this compound are likely to be hydrolysis and oxidation.[1][2]
-
Hydrolytic Degradation: Both acidic and basic conditions can catalyze the hydrolysis of the 4-amino group, potentially leading to the formation of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Further degradation of the heterocyclic ring system may occur under harsh hydrolytic conditions.
-
Oxidative Degradation: The pyrrolo[2,3-d]pyrimidine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.
The compound appears to be relatively stable under thermal and photolytic stress.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of the compound in stock solutions or assay media. | Prepare fresh stock solutions from solid material for each experiment. If using aqueous buffers, prepare them fresh and consider the potential for pH-dependent degradation. Analyze the purity of the compound in the assay medium over the time course of the experiment. |
| Appearance of Additional Spots on TLC or Peaks in HPLC | Compound degradation due to improper storage or handling. | Store the compound under the recommended conditions (-20°C, inert atmosphere, protected from light). Avoid repeated freeze-thaw cycles of solutions. Use high-purity solvents and reagents to prevent contamination that could catalyze degradation. |
| Poor Solubility or Precipitation in Aqueous Buffers | The compound may have limited aqueous solubility, which can be exacerbated by pH changes or the presence of salts. Degradation products may also have different solubility profiles. | Determine the aqueous solubility of the compound at the desired pH. The use of co-solvents such as DMSO or ethanol may be necessary. Ensure the final concentration of the organic solvent is compatible with your experimental system. Filter solutions before use to remove any undissolved material or precipitates. |
| Color Change of Solid Compound or Solutions | This may indicate oxidative degradation or the formation of colored impurities. | If a color change is observed, it is recommended to re-analyze the purity of the compound before use. If significant degradation is confirmed, a fresh batch of the compound should be obtained. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for performing a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed samples.
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Neutralize the acidic and basic samples before analysis.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) for peak purity assessment and identification of degradation products.
4. Data Presentation:
The following table summarizes the expected stability of this compound under various stress conditions based on data from related compounds.
| Stress Condition | Reagent/Parameter | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant Degradation | Hydrolysis of the 4-amino group to a hydroxyl group. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Significant Degradation | Hydrolysis of the 4-amino group to a hydroxyl group. |
| Oxidation | 3% H₂O₂, RT | Moderate Degradation | N-oxides, ring-opened products. |
| Thermal | 80°C (solid), 60°C (solution) | Likely Stable | Minimal to no degradation expected. |
| Photolytic | UV (254 nm) & Visible Light | Likely Stable | Minimal to no degradation expected. |
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
Optimizing reaction conditions for 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for derivatizing this compound?
A1: The primary strategies for derivatizing this scaffold involve functionalization at the C5 position of the pyrrole ring and modifications of the 4-amino group. The N7 position is already methylated. Common derivatization reactions include Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling for C-C bond formation at the C5 position and Buchwald-Hartwig amination for C-N bond formation at the C4 position.
Q2: What are the key starting materials for these derivatization reactions?
A2: For derivatization at the C5 position, the typical starting material is a halogenated precursor, most commonly 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. For modifications of the 4-amino group, a 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is often used.
Q3: How can I prepare the 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine precursor?
A3: A common method is the iodination of 7H-pyrrolo[2,3-d]pyrimidin-4-amine using N-iodosuccinimide (NIS) in a solvent like chloroform, followed by N-methylation at the 7-position.[1] Alternatively, N-methylation of the parent heterocycle can be performed first, followed by iodination. However, it has been reported that lower yields may be obtained if N-alkylation is performed before iodination.[1]
Troubleshooting Guides
N-Methylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Problem: Low yield or incomplete reaction during N-methylation.
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Possible Cause 1: Inappropriate base. The choice of base is critical for efficient deprotonation of the pyrrole nitrogen.
-
Solution: Cesium carbonate (Cs₂CO₃) is a commonly used and effective base for this transformation.[1] Other bases like potassium carbonate (K₂CO₃) can also be screened.
-
-
Possible Cause 2: Suboptimal solvent. The solvent needs to be anhydrous and capable of dissolving the reactants.
-
Solution: Dry dimethylformamide (DMF) is a standard solvent for this reaction.[1]
-
-
Possible Cause 3: Insufficient temperature or reaction time. The reaction may be slow at lower temperatures.
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Solution: Heating the reaction mixture, for example, to 70°C for 18 hours, has been shown to be effective.[1] Reaction progress should be monitored by TLC or LC-MS to determine the optimal time.
-
Problem: Formation of multiple products (regioselectivity issues).
-
Possible Cause: Methylation at other positions. Besides the desired N7-methylation, methylation can potentially occur at the N1 of the pyrimidine ring or the 4-amino group.
-
Solution: The N7 position is generally the most nucleophilic nitrogen on the pyrrolo[2,3-d]pyrimidine core. Using carefully controlled conditions (e.g., stoichiometry of the methylating agent, choice of base and solvent) can favor N7-alkylation. Purification by column chromatography is usually necessary to isolate the desired isomer.
-
Suzuki-Miyaura Coupling at the C5-Position
Problem: Low yield of the coupled product.
-
Possible Cause 1: Inactive catalyst. The Palladium catalyst must be in its active Pd(0) state.
-
Solution: Ensure the use of a reliable Pd catalyst and ligand system. Pd(PPh₃)₄ is a commonly used catalyst for this type of coupling.[1] The use of pre-catalysts or ensuring anaerobic conditions to prevent catalyst oxidation can improve results.
-
-
Possible Cause 2: Inefficient base or solvent system. The base is crucial for the transmetalation step, and the solvent must facilitate the reaction.
-
Solution: A mixture of an organic solvent like dimethoxyethane (DME) with an aqueous solution of a base such as sodium carbonate (Na₂CO₃) is a common and effective system.[1]
-
-
Possible Cause 3: Poor quality of the boronic acid. Boronic acids can degrade over time, leading to lower yields.
-
Solution: Use fresh or properly stored boronic acids. It is also advisable to use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid.
-
Problem: Formation of side products (e.g., homocoupling of the boronic acid, dehalogenation of the starting material).
-
Possible Cause: Suboptimal reaction conditions. These side reactions are often promoted by high temperatures or inappropriate catalyst/ligand combinations.
-
Solution: Optimize the reaction temperature; running the reaction at reflux is common, but lower temperatures might be beneficial in some cases.[1] Screening different palladium catalysts and phosphine ligands can also minimize side product formation. Careful control of the stoichiometry of the reactants is also important.
-
Derivatization of the 4-Amino Group
Problem: Low conversion in nucleophilic aromatic substitution (SNAᵣ) at the 4-position.
-
Possible Cause: The 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not sufficiently activated or the nucleophile is not strong enough.
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Solution: These reactions often require elevated temperatures. For derivatization with amines (Buchwald-Hartwig amination), the use of a palladium catalyst is necessary. For reactions with other nucleophiles, heating in a high-boiling point solvent like n-butanol or dioxane is common.
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Problem: Challenges in Buchwald-Hartwig Amination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
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Possible Cause 1: Inappropriate ligand or palladium source. The choice of ligand is critical for the success of Buchwald-Hartwig aminations.
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Solution: Bulky, electron-rich phosphine ligands often give the best results. Screening different ligands and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) is recommended to find the optimal combination for your specific substrate.
-
-
Possible Cause 2: Unsuitable base. The base plays a crucial role in the catalytic cycle.
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Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can depend on the nucleophile and the substrate.
-
-
Possible Cause 3: Catalyst inhibition or deactivation.
-
Solution: Ensure strict anaerobic conditions to prevent oxidation of the catalyst. The presence of water can also affect the reaction, so using anhydrous solvents is important.
-
Data Presentation
Table 1: Reaction Conditions for N-Alkylation of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
| Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (bromomethyl)cyclopropane | Cs₂CO₃ (2) | DMF | 70 | 18 | - | [1] |
| Benzyl bromide | Cs₂CO₃ (2) | DMF | 70 | 18 | 59 | [1] |
Table 2: Conditions for Suzuki-Miyaura Coupling of 5-iodo-7-alkyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
| N7-Substituent | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield Range (%) | Reference |
| Various alkyls | Various aryl boronic acids | Pd(PPh₃)₄ (10) | aq. Na₂CO₃ | DME | Reflux, 18h | 35-76 | [1] |
Experimental Protocols
General Procedure for N-Alkylation of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine [1]
A mixture of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, cesium carbonate (2 equivalents), and the corresponding alkyl halide (1.1-1.2 equivalents) in dry dimethylformamide (DMF) is heated at 70°C for 18 hours. After completion, the reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.
General Procedure for Suzuki-Miyaura Coupling [1]
To a solution of the 5-iodo-7-alkyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in dimethoxyethane (DME), the arylboronic acid (1.1-1.5 equivalents), an aqueous solution of sodium carbonate (2 M, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%) are added. The mixture is heated at reflux for 18 hours under an inert atmosphere. After cooling, the reaction mixture is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.
Visualizations
Caption: Workflow for the synthesis and C5-derivatization.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
References
Technical Support Center: Kinase Assays with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in kinase assays. The pyrrolo[2,3-d]pyrimidine scaffold is a common core structure in a variety of kinase inhibitors, making this guide relevant for those working on drug discovery and development.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the potential kinase targets for this compound?
While specific targets for the 7-methylated form are not extensively documented in publicly available literature, the broader class of 7H-pyrrolo[2,3-d]pyrimidin-4-amines has been investigated as inhibitors for a range of kinases. These include, but are not limited to, Calcium-Dependent Protein Kinases (CDPKs) such as PfCDPK1 and PfCDPK4, Protein Kinase B (Akt), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).[2][3][4][5][6][7] Therefore, it is plausible that this compound may exhibit activity against these or related kinases.
Q2: My kinase assay shows no or very low inhibition with this compound. What are the possible causes?
There are several potential reasons for observing low or no inhibition in your kinase assay. A systematic approach to troubleshooting this issue is recommended.[8]
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Enzyme Inactivity: Ensure the kinase enzyme is active. Verify its activity using a known positive control inhibitor for your specific kinase. Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity.[8]
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Incorrect Assay Conditions: The buffer composition, pH, and temperature are critical for optimal kinase activity. Ensure all buffer components are at the correct concentrations.[8][9]
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Substrate Issues: Confirm the integrity, concentration, and solubility of your substrate in the assay buffer.[8][10]
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ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it can mask the effect of the inhibitor.[8][11]
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Compound Solubility: this compound is a solid. Ensure it is fully dissolved in a suitable solvent, typically DMSO, and that the final concentration of the solvent in the assay does not inhibit the kinase.
Q3: I am observing a high background signal in my kinase assay. How can I troubleshoot this?
High background can obscure the signal from your kinase reaction. Here are some common causes and solutions:
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Compound Interference: The test compound itself might interfere with the detection method.[9] For instance, in fluorescence-based assays, the compound could be fluorescent at the assay wavelengths. To check for this, run a control experiment with all assay components except the kinase enzyme.[11]
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Contaminated Reagents: Buffer components or the substrate could be contaminated with ATP, which would be particularly problematic for luminescence-based assays that measure ATP levels, such as Kinase-Glo®.[8][12]
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Assay Plate Issues: Some types of microplates can exhibit inherent phosphorescence. Consider testing different plates or pre-reading the plate before adding reagents.[8]
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High ATP Concentration: In assays that measure ATP depletion, a high initial ATP concentration can lead to a high background signal.[11]
Q4: The IC50 value for my compound varies between experiments. What could be the reason?
Variability in IC50 values is a common issue and can be attributed to several factors:
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Inconsistent ATP Concentration: As the pyrrolo[2,3-d]pyrimidine scaffold often forms the basis for ATP-competitive inhibitors, maintaining a consistent ATP concentration across all experiments is crucial for reproducible IC50 values.[2][8]
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Reaction Time: Ensure that the kinase reaction is within the linear range. If the reaction proceeds for too long and a significant portion of the substrate is consumed, it can affect IC50 determination.[8] A time-course experiment is recommended to determine the optimal reaction time.
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Enzyme Concentration: Use a consistent concentration of the kinase that provides a robust signal without leading to rapid substrate depletion.[8]
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Compound Stability: Verify the stability of this compound under the specific assay conditions.
Quantitative Data Summary
The following table provides a hypothetical range of IC50 values for pyrrolo[2,3-d]pyrimidine-based inhibitors against various kinases, based on published data for similar compounds. This can serve as a reference for expected potency.
| Kinase Target | Reported IC50 Range for Pyrrolo[2,3-d]pyrimidine Analogs | Reference |
| PfCDPK4 | 0.210–0.530 µM | [6][7] |
| PfCDPK1 | 0.589 µM | [6][7] |
| FAK | 4 nM | [3] |
| EGFR (T790M mutant) | 0.21 nM | [5] |
| EGFR (wild-type) | 22 nM | [5] |
| PKB (Akt) | Nanomolar range | [2][13] |
Experimental Protocols
A generalized protocol for a fluorescence-based kinase assay is provided below. This should be adapted based on the specific kinase, substrate, and detection reagents being used.
Protocol: Generic Fluorescence-Based Kinase Assay
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compound or DMSO (for controls) to the wells of a microplate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme in the appropriate assay buffer. Add this mixture to the wells containing the compound.
-
Initiate Reaction: Add a pre-mixed solution of the substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Stop Reaction: Add a stop solution to all wells to terminate the kinase reaction.
-
Detection: Add the detection reagent and incubate as required by the manufacturer's protocol.
-
Read Plate: Measure the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.[11]
Essential Controls for Troubleshooting:
-
No Enzyme Control: Contains all assay components, including the inhibitor, except for the kinase. This helps identify compound interference.[11]
-
No Substrate Control: Measures kinase autophosphorylation. The signal should be significantly lower than the positive control.[11]
-
Positive Control (No Inhibitor): Represents 100% kinase activity.
-
Negative Control (Known Inhibitor): Validates the assay's ability to detect inhibition.[11]
Visualizations
Caption: A generalized workflow for a typical in vitro kinase assay.
Caption: A decision tree for troubleshooting common kinase assay issues.
Caption: A hypothetical signaling pathway where a pyrrolopyrimidine inhibits Akt.
References
- 1. ijsred.com [ijsred.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sci-hub.box [sci-hub.box]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine. This guide focuses on understanding and mitigating off-target effects to ensure data accuracy and guide the development of more selective analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
While this compound itself is a versatile kinase inhibitor scaffold, its close analog, GSK2606414, is a potent and selective inhibitor of Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK)[1][2]. PERK is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway. Therefore, the primary intended target of this compound is likely PERK.
Q2: What are the known or likely off-target effects of this compound?
Based on the selectivity profile of the closely related PERK inhibitor GSK2606414, this compound may exhibit off-target activity against several other kinases, albeit at lower potencies. These potential off-targets include RIPK1, c-KIT, Aurora kinase B, protein tyrosine kinase 6 (BRK), MAP3K10, MER proto-oncogene, myosin light chain kinase 2 (MYLK2), IKBKe, TrkC, and MAP3K11[1][3]. Unintended inhibition of these kinases can lead to a variety of cellular effects unrelated to PERK inhibition. It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
To determine if an observed cellular phenotype is a result of off-target activity, consider the following strategies:
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Use of a structurally distinct inhibitor: Employ a second, structurally unrelated inhibitor of the primary target (e.g., a different PERK inhibitor) to see if it recapitulates the same phenotype.
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Rescue experiments: If the intended target has a known downstream signaling pathway, attempt to rescue the phenotype by reintroducing a downstream component.
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Dose-response analysis: A significant discrepancy between the IC50 for target inhibition and the EC50 for the cellular phenotype may suggest an off-target effect.
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Kinome profiling: Perform a comprehensive kinase panel screen (kinome scan) to identify all potential targets of the compound at the concentration used in your experiments.
Q4: What strategies can be employed to reduce the off-target effects of this compound?
Reducing off-target effects typically involves chemical modification of the parent compound. For the pyrrolo[2,3-d]pyrimidine scaffold, several strategies have proven effective:
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Modification at the C5 and C6 positions: Introduction of different aryl or heterocyclic groups at these positions can enhance selectivity. For example, 6-arylated pyrrolopyrimidines have shown to be a preferable scaffold for certain kinases[4].
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Substitution on the N7 position: The methyl group at the N7 position can be replaced with other substituents to alter the binding affinity and selectivity profile.
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Modification of the 4-amino group: Altering the substituent at the 4-amino position can effectively reduce activity against certain off-target kinases like EGFR[4].
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Scaffold hopping: Replacing the pyrrolo[2,3-d]pyrimidine core with a bioisosteric scaffold can sometimes improve the selectivity profile.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell toxicity at concentrations that should be specific for the primary target. | The compound may be inhibiting essential kinases for cell survival, such as Aurora kinase B, which is involved in mitosis. | Perform a cell cycle analysis to see if cells are arresting in mitosis. Use a more selective Aurora B inhibitor as a positive control to compare phenotypes. Consider synthesizing an analog with modifications known to reduce Aurora B affinity. |
| Phenotype is inconsistent with known downstream effects of the primary target. | Inhibition of an alternative signaling pathway by an off-target kinase (e.g., c-KIT or RIPK1) may be responsible for the observed phenotype. | Consult the literature for the signaling pathways of potential off-target kinases. Use specific inhibitors for the suspected off-target kinases to see if they produce a similar phenotype. |
| Difficulty in reproducing results from different batches of the compound. | Impurities or degradation products in the compound batch may have their own off-target activities. | Ensure the purity of the compound using analytical methods such as HPLC and NMR. Store the compound under recommended conditions to prevent degradation. |
| Compound shows activity in a cellular assay but not in a purified enzyme assay for the primary target. | The compound may be a pro-drug that is metabolized into an active form in cells, or the cellular phenotype may be due to an off-target effect that is not present in the in vitro assay. | Perform a kinome-wide screen to identify potential cellular targets. Investigate the metabolic stability of the compound. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of GSK2606414, a close analog of this compound, against its primary target PERK and several known off-targets. This data can serve as a reference for estimating the potential selectivity window of this compound.
| Target Kinase | IC50 (nM) | Reference |
| PERK | 0.4 | [1] |
| c-KIT | 150-1000 | [1] |
| Aurora kinase B | 150-1000 | [1] |
| RIPK1 | Potent inhibitor | [5] |
| BRK | 150-1000 | [1] |
| MAP3K10 | 150-1000 | [1] |
| MER | 150-1000 | [1] |
| MYLK2 | 150-1000 | [1] |
| IKBKe | 150-1000 | [1] |
| TrkC | 150-1000 | [1] |
| MAP3K11 | 150-1000 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling to Modify the C5 Position
This protocol describes a general method for introducing aryl or heteroaryl groups at the C5 position of the pyrrolo[2,3-d]pyrimidine core, which can be a key step in developing more selective analogs. This procedure is adapted from methodologies described for similar scaffolds[6].
-
Starting Material: 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
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To a solution of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1 equivalent) in a suitable solvent such as 1,4-dioxane or DMF, add the desired boronic acid or boronic ester (1.2-1.5 equivalents).
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Add a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equivalents) and a base such as K2CO3 or Cs2CO3 (2-3 equivalents).
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Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
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Heat the reaction mixture at 80-120 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination to Modify the C4 Position
This protocol outlines a general method for introducing various amines at the C4 position, which can influence the compound's selectivity profile[7].
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Starting Material: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
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In a reaction vessel, combine 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst such as Pd2(dba)3 (0.02-0.05 equivalents), and a ligand such as BINAP or Xantphos (0.04-0.1 equivalents).
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Add a base such as sodium tert-butoxide or Cs2CO3 (1.5-2.5 equivalents) and a suitable solvent like toluene or 1,4-dioxane.
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Degas the mixture and heat under an inert atmosphere at 80-110 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.
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After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
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Purify the residue by column chromatography to obtain the desired 4-amino substituted product.
Visualizations
References
- 1. GSK2606414 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GSK2606414 - Wikipedia [en.wikipedia.org]
- 3. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsred.com [ijsred.com]
- 5. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The most frequently employed purification method is silica gel flash column chromatography.[1][2] Various solvent systems are used depending on the specific derivative, including mixtures of ethyl acetate/n-pentane, acetone/dichloromethane, and methanol/dichloromethane.[1][2][3] Other essential techniques include extraction, washing with brine, drying over anhydrous sodium sulfate, and filtration.[1][4]
Q2: How can I remove unreacted starting materials after synthesis?
A2: Unreacted starting materials are typically removed using silica gel column chromatography. The choice of the solvent system is crucial for achieving good separation. Monitoring the reaction progress by thin-layer chromatography (TLC) can help in optimizing the purification protocol.[4][5]
Q3: My purified product has a brownish or yellowish color. How can I decolorize it?
A3: Colored impurities can sometimes be removed by treating the crude product with activated carbon, followed by filtration and recrystallization. Alternatively, careful column chromatography with a well-chosen solvent system can separate the colored impurities from the desired product.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: While the provided literature primarily focuses on chromatographic purification, a common approach for recrystallizing polar compounds like this compound is to use a solvent system consisting of a good solvent in which the compound is soluble at high temperatures and a poor solvent in which it is insoluble at low temperatures. A trial-and-error approach with solvent pairs like methanol/diethyl ether, ethanol/hexane, or dichloromethane/hexane may be necessary to find the optimal conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield After Purification | - Incomplete reaction. - Product loss during extraction or chromatography. - Decomposition of the product on silica gel. | - Monitor the reaction to completion using TLC or LC-MS. - Optimize extraction and chromatography conditions (e.g., solvent polarity, column loading). - Consider using a different stationary phase for chromatography (e.g., alumina) or an alternative purification method like recrystallization. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate solvent system. - Overloading of the column. | - Perform a gradient elution with a slowly increasing polarity. - Use a longer column or a finer mesh silica gel. - Reduce the amount of crude product loaded onto the column. |
| Product Precipitation During Solvent Evaporation | - Low solubility of the product in the eluent. | - Add a small amount of a more polar solvent in which the product is more soluble before complete evaporation. - Use a rotary evaporator at a controlled temperature and pressure. |
| Presence of Inorganic Salts in the Final Product | - Incomplete removal during work-up. | - Wash the organic layer thoroughly with water and brine during the extraction process.[1][4] - If the product is stable, consider washing the solid product with water. |
Experimental Protocols
General Protocol for Silica Gel Flash Column Chromatography
This protocol is a general guideline based on methods used for derivatives of this compound.[1][2][3]
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity and gradually increase the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions in test tubes or vials and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
Quantitative Data Summary
| Compound | Purification Method | Solvent System | Rf Value | Yield (%) | Reference |
| N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica gel flash column chromatography | EtOAc/n-pentane, 8:2 | 0.40 | 54 | [1] |
| N-Methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica-gel flash column chromatography | acetone/DCM, 1:1 | 0.34 | 61 | [1] |
| N-Methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica-gel flash column chromatography | acetone/DCM, 1:1 | 0.56 | 72 | [1] |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | Column chromatography | 80 % EtOAc/hexane – 10 % MeOH/CH2Cl2 | 0.28 (10% MeOH/dichloromethane) | 50 | [2] |
| 7-Benzyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Column chromatography | 80 % EtOAc/hexane | - | 59 | [2] |
| Methyl 5-(4-(4-(Methyl(3-methylbenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)pentanoate | Silica-gel chromatography | CH2Cl2/MeOH, 92:8 | 0.47 | 56 | [3] |
| 7-(4-(4-(Methyl(3-methylbenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)-7-oxoheptanoate | Silica-gel chromatography | CH2Cl2/MeOH, 96:4 | 0.37 | 82 | [3] |
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsred.com [ijsred.com]
Common pitfalls in handling 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a dark place under an inert atmosphere at room temperature. Some suppliers recommend storage at 4°C and protected from light.[1]
2. What are the primary safety hazards associated with this compound?
This compound is considered hazardous. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3][4]
3. What is the typical purity of commercially available this compound?
Commercially available this compound is typically offered with a purity of 98% or higher.
Troubleshooting Guides
Synthesis and Purification
Q1: I am getting a low yield during the methylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine. What are the common causes?
Low yields in the N-7 methylation of the pyrrolo[2,3-d]pyrimidine core can stem from several factors:
-
Suboptimal Base: The choice of base is critical for the deprotonation of the pyrrole nitrogen. A weak base may not be sufficient, leading to an incomplete reaction. Consider using a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. If you are running the reaction at room temperature, consider moderately increasing the temperature.
-
Solvent Choice: The solvent should be dry and polar aprotic, such as dimethylformamide (DMF) or acetonitrile (MeCN), to facilitate the reaction.
Q2: I am observing multiple spots on my TLC plate after the reaction, indicating side products. What are they and how can I minimize them?
A common side product is the N-alkylation at other positions, though N-7 is generally favored. To minimize side products:
-
Control Stoichiometry: Use a slight excess of the methylating agent, but avoid a large excess which can lead to multiple alkylations.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Purification: Purification via silica gel column chromatography is often necessary to isolate the desired N-7 methylated product from other isomers.
Experimental Protocol: N-7 Methylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Dissolve 7H-pyrrolo[2,3-d]pyrimidin-4-amine in dry DMF.
-
Add a suitable base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent (e.g., methyl iodide, 1.1-1.2 equivalents) dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Solubility and Solution Stability
Q3: My compound is not dissolving in my desired solvent for a biological assay. What should I do?
This compound has limited solubility in aqueous solutions. For biological assays, it is common to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Methanol | Slightly soluble | Can be used for some applications. |
| Water | Low solubility | O-methylated analogues have been noted to have low solubility.[5][6] |
| Chloroform | Slightly soluble | Used in some synthetic procedures.[7] |
Q4: I am concerned about the stability of my compound in solution. How can I ensure its integrity?
Stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C and protected from light. For aqueous solutions used in assays, it is recommended to prepare them fresh from the stock solution for each experiment to avoid potential degradation.
Biological Assays
Q5: My compound is showing inconsistent results in my kinase assay. What could be the issue?
Inconsistent results in kinase assays can be due to several factors:
-
Compound Precipitation: As mentioned, the compound has low aqueous solubility. It might be precipitating out of the assay buffer at higher concentrations. Visually inspect your assay plates for any signs of precipitation. Consider lowering the compound concentration or increasing the DMSO concentration (while staying within the tolerated limit for your assay).
-
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., fluorescence-based readouts). It is advisable to run control experiments to check for any assay interference.
-
ATP Concentration: If you are evaluating the compound as an ATP-competitive inhibitor, ensure that the ATP concentration in your assay is appropriate (e.g., at or near the Kₘ for the kinase).
Visualizations
Experimental Workflow: Troubleshooting Low Yield in Synthesis
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs, with a specific focus on enhancing their cell permeability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it crucial for this compound analogs?
A1: Cell permeability refers to the ability of a compound to pass through a cell membrane to reach its intracellular target. For orally administered drugs, this includes crossing the intestinal epithelium to enter the bloodstream. The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a common core in kinase inhibitors which often have intracellular targets.[1][2][3] Therefore, poor cell permeability can render a highly potent compound ineffective in vivo. Assessing and optimizing permeability early in the drug discovery process is critical for developing viable drug candidates.[4]
Q2: What are the standard in vitro assays to measure the cell permeability of my analogs?
A2: Two primary assays are used:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[5][6] It is a cost-effective, high-throughput method for early-stage screening.[7] PAMPA can be adapted to model absorption across the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[5]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which mimic the intestinal epithelium.[8][9] It is considered the gold standard as it can measure permeability from passive diffusion as well as active transport processes, including uptake and efflux by transporters like P-glycoprotein (P-gp).[6][8]
Q3: What key physicochemical properties influence the cell permeability of these analogs?
A3: Several properties are critical for passive diffusion:
-
Lipophilicity (LogP/LogD): A balance is essential. While some lipophilicity is needed to enter the lipid bilayer, compounds that are too lipophilic can get trapped in the membrane.[10] A LogP between 1 and 3 is often considered favorable for oral bioavailability.[4]
-
Molecular Weight (MW): Smaller molecules generally exhibit better passive diffusion.[10]
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Polar Surface Area (PSA): A high PSA, often due to numerous hydrogen bond donors and acceptors, can hinder a compound's ability to cross the hydrophobic membrane core.[10]
-
Aqueous Solubility: Poor solubility can lead to inaccurate permeability measurements and is a common reason for low oral absorption.
Section 2: Troubleshooting Guide
Q4: My analog shows low permeability in the PAMPA assay. What are the likely causes and next steps?
A4: Since PAMPA primarily measures passive diffusion, low permeability points to suboptimal physicochemical properties.[5][6][7]
-
Likely Causes:
-
High Polarity: The molecule may have too many hydrogen bond donors/acceptors (high PSA) or be insufficiently lipophilic (low LogP).
-
Low Solubility: The compound may be precipitating out of the donor solution, leading to an artificially low measured permeability.
-
-
Troubleshooting Steps:
-
Verify Solubility: Ensure your compound is fully dissolved in the donor buffer at the tested concentration. If not, consider using co-solvents (though be mindful of their effect on the membrane) or testing at a lower concentration.
-
Analyze Physicochemical Properties: Calculate the MW, PSA, and LogP of your analog. Compare these values to established guidelines for orally bioavailable drugs (e.g., Lipinski's Rule of Five).
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Structural Modification: Synthesize new analogs with reduced polarity. Strategies include masking polar groups (e.g., converting a carboxylic acid to an ester) or adding lipophilic moieties.
-
Q5: My analog has good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this discrepancy indicate?
A5: This is a classic profile for a compound that is a substrate of active efflux pumps. The PAMPA model only accounts for passive diffusion, while Caco-2 cells express transporters that can actively pump compounds out of the cell, reducing net transport across the monolayer.[6][8]
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Likely Cause: The compound is likely a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed on the apical side of Caco-2 cells.[9]
-
Troubleshooting Steps:
-
Determine the Efflux Ratio (ER): Perform a bidirectional Caco-2 assay, measuring permeability from both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio is calculated as (Papp B-to-A) / (Papp A-to-B). An ER greater than 2 is a strong indicator of active efflux.[9]
-
Use Transporter Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., fumitremorgin C).[9] A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate.
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Structural Modification: Modify the analog's structure to reduce its affinity for the efflux transporter. This can involve altering charge, hydrogen bonding capacity, or overall conformation.
-
Q6: I'm observing low compound recovery or high variability in my permeability assays. How can I improve my results?
A6: Low recovery or inconsistent results can invalidate an experiment.
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Likely Causes:
-
Poor Solubility: Compound precipitating in donor or acceptor wells.
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Non-specific Binding: Sticking to plasticware.
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Compound Instability: Degradation in the assay buffer.
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Lysosomal Trapping: Basic compounds can accumulate in the acidic lysosomes of Caco-2 cells.[11]
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Inconsistent Monolayer (Caco-2): Poorly formed or leaky cell monolayers.[10]
-
-
Troubleshooting Steps:
-
Assess Compound Stability: Use LC-MS/MS to check the stability of your analog in the assay buffer over the experiment's duration.[11]
-
Check for Lysosomal Trapping: For basic compounds, run the Caco-2 assay with an agent like bafilomycin A1, which disrupts lysosomal pH. An increase in apparent permeability suggests trapping.[11]
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Verify Monolayer Integrity (Caco-2): Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment.[8][9][10] A significant drop in TEER indicates a compromised monolayer. Additionally, assess the leakage of a low-permeability marker like Lucifer Yellow.[9][11]
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Improve Reproducibility: Use automated liquid handlers for precise pipetting, ensure consistent incubation times and conditions, and run replicates for each compound and control.[10]
-
Section 3: Quantitative Data
While specific permeability data for a wide range of this compound analogs is proprietary and found within individual research programs, the following table illustrates a hypothetical structure-permeability relationship (SPR) study, which is a common approach to guide optimization.
Table 1: Hypothetical Structure-Permeability Relationship Data for Analogs
| Analog ID | R-Group Modification at C5-position | MW ( g/mol ) | cLogP | PSA (Ų) | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A/A→B) |
| Parent | -H | 148.17 | 0.30 | 56.7 | 1.5 | 0.8 | 1.2 |
| A-01 | -Iodo | 274.07 | 1.15 | 56.7 | 5.2 | 1.1 | 8.5 |
| A-02 | -Phenyl | 224.26 | 2.10 | 56.7 | 12.5 | 2.3 | 7.9 |
| A-03 | -Methoxy | 178.19 | 0.28 | 65.9 | 0.9 | 0.5 | 1.5 |
| A-04 | -Cyclopropyl | 188.23 | 1.25 | 56.7 | 8.1 | 6.5 | 1.3 |
Interpretation: In this hypothetical example, adding a lipophilic cyclopropyl group (A-04) significantly improved passive (PAMPA) and net (Caco-2) permeability without inducing efflux. In contrast, adding iodo or phenyl groups (A-01, A-02) increased lipophilicity and passive permeability but also made the compounds strong efflux substrates, resulting in poor net permeability in the Caco-2 assay.
Section 4: Experimental Protocols & Visualizations
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing passive permeability.
-
Prepare Solutions:
-
Prepare Plates:
-
Run Assay:
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[6]
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes a bidirectional assay to assess net permeability and active efflux.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell plates) for approximately 21 days to allow them to differentiate and form a confluent monolayer.[9]
-
-
Monolayer Integrity Check:
-
Transport Experiment (A-to-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Add the dosing solution containing the test compound (e.g., 10 µM) to the apical (donor) compartment.[8]
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[8]
-
At the end of the incubation, take samples from both apical and basolateral compartments for analysis.
-
-
Transport Experiment (B-to-A):
-
Repeat the experiment, but add the dosing solution to the basolateral (donor) compartment and sample from the apical (acceptor) compartment to measure the rate of efflux.[10]
-
-
Quantification:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.[8]
-
Calculate Papp values for both A-to-B and B-to-A directions and determine the Efflux Ratio.
-
Diagrams
Caption: A typical workflow for optimizing the cell permeability of new chemical entities.
Caption: A decision tree for diagnosing the cause of poor Caco-2 permeability results.
Caption: Key transport mechanisms governing a compound's passage across a cell membrane.
References
- 1. metall-mater-eng.com [metall-mater-eng.com]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine & Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives in their experiments. The pyrrolo[2,3-d]pyrimidine scaffold is a key component in a multitude of targeted inhibitors, and this guide is designed to address unexpected results and provide clarity on experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows lower than expected potency against my target kinase. What are the potential causes?
A1: Several factors can contribute to lower-than-expected potency. Consider the following troubleshooting steps:
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Compound Integrity and Solubility:
-
Action: Verify the identity and purity of your compound using methods like NMR or mass spectrometry.
-
Action: Assess the solubility of your compound in the assay buffer. Poor solubility can lead to an artificially low concentration of the active compound. Consider using a different solvent or a solubilizing agent, ensuring it doesn't interfere with the assay.
-
-
Assay Conditions:
-
Action: Confirm the ATP concentration in your kinase assay. High ATP concentrations can lead to competitive inhibition, making your compound appear less potent.
-
Action: Ensure the enzyme concentration and incubation times are appropriate for detecting inhibition.
-
-
Target-Specific Resistance:
-
Action: Sequence the kinase domain of your target protein in the cell line being used. Mutations can alter the binding pocket and reduce the affinity of your inhibitor.
-
Q2: I'm observing significant off-target effects in my cellular assays. How can I investigate and interpret this?
A2: Off-target effects are a common challenge with kinase inhibitors due to the conserved nature of the ATP binding site. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is known to bind to a range of kinases.
-
Kinase Selectivity Profiling:
-
Phenotypic Analysis:
-
Action: Compare the observed phenotype with the known functions of the identified off-target kinases. This can help determine if the off-target activity is responsible for the unexpected cellular response.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Action: If available, test analogs of your compound with different substitution patterns. This can help to identify the structural motifs responsible for the off-target activity.
-
Q3: My compound is a potent enzymatic inhibitor, but it shows weak activity in cell-based assays. What could be the reason for this discrepancy?
A3: A drop-off in activity from biochemical to cellular assays is a frequent observation. The following workflow can help diagnose the issue:
References
Technical Support Center: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the synthesis of various therapeutic agents. Two primary synthetic routes are discussed, both starting from the common intermediate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Route 1: N-Methylation followed by Amination
This route involves the initial N-methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, followed by amination to produce the final product.
Question: My N-methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is resulting in a low yield and a mixture of products. How can I improve the regioselectivity and overall yield?
Answer:
Low yield and the formation of multiple products during the N-methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are common challenges. The pyrrolo[2,3-d]pyrimidine core has multiple nitrogen atoms that can be alkylated. To favor methylation at the desired N7 position, consider the following:
-
Choice of Base and Solvent: The combination of a mild base and an appropriate solvent is crucial for regioselectivity. A common system is the use of potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN). Stronger bases might lead to the formation of undesired isomers.
-
Methylating Agent: Methyl iodide (CH3I) is a common methylating agent. Using a controlled stoichiometry (typically 1.05-1.2 equivalents) can minimize multiple methylations.
-
Reaction Temperature: Running the reaction at or slightly above room temperature can provide a good balance between reaction rate and selectivity. Higher temperatures may lead to side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.
Potential Side Products:
-
N1, N3, or exocyclic amino group methylation of the starting material or product.
-
Over-methylation leading to quaternary ammonium salts.
Question: The amination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is sluggish and gives incomplete conversion. What can I do to drive the reaction to completion?
Answer:
Incomplete conversion during the amination step can be due to several factors. Here are some troubleshooting strategies:
-
Ammonia Source: Using a saturated solution of ammonia in a suitable solvent (e.g., methanol, isopropanol) or aqueous ammonia under pressure in a sealed reactor is necessary to have a sufficient concentration of the nucleophile.
-
Temperature and Pressure: This reaction often requires elevated temperatures (typically 80-120°C) and, consequently, increased pressure in a sealed vessel to proceed at a reasonable rate. Ensure your reaction setup is rated for the intended temperature and pressure.
-
Solvent Choice: Protic solvents like isopropanol or n-butanol can facilitate the displacement of the chloride. Water can also be an effective solvent for this type of nucleophilic aromatic substitution.
-
Reaction Time: Amination of this substrate can be slow. Monitor the reaction by HPLC to confirm when it has reached completion, which could take up to 24 hours or longer.
-
Catalysis: While not always necessary, the addition of a catalytic amount of a non-nucleophilic base could potentially accelerate the reaction.
Route 2: Amination followed by N-Methylation
This alternative route begins with the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to form 7H-pyrrolo[2,3-d]pyrimidin-4-amine, which is then methylated.
Question: I am observing the formation of multiple methylated products during the N-methylation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine. How can I achieve regioselective methylation at the N7 position?
Answer:
Regioselectivity is a significant challenge in this step due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and the exocyclic amino group). To enhance N7-methylation:
-
Protecting Groups: A common strategy is to protect the exocyclic amino group before methylation. A tosyl (Ts) or a Boc group can be used. The protecting group can be removed after the methylation step.
-
Reaction Conditions: Similar to Route 1, the careful selection of a mild base (e.g., K2CO3 or Cs2CO3) and a polar aprotic solvent (e.g., DMF, acetonitrile) is critical.
-
Controlled Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the methylating agent (e.g., methyl iodide) to avoid over-methylation.
-
Purification: Even with optimized conditions, some isomeric impurities may form. Purification by column chromatography or recrystallization is often necessary to isolate the desired N7-methylated product.
Potential Side Products:
-
N1-methyl, N3-methyl, and N-methylated (exocyclic amine) isomers.
-
Di- and tri-methylated products.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the large-scale synthesis of this compound?
A1: The most common and commercially available starting material for the synthesis of this and related compounds is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Several patents describe scalable multi-step syntheses of this key intermediate.
Q2: How can I monitor the progress of these reactions effectively?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring of reaction progress, especially for quantitative analysis of starting material consumption and product formation. Thin Layer Chromatography (TLC) is a quicker, qualitative method suitable for routine checks. For TLC, a developing solvent system of petroleum ether and ethyl acetate (e.g., 9:1 v/v) can be effective for visualizing the spots under UV light.[1]
Q3: What are the typical purification methods for the final product at a larger scale?
A3: For large-scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvent systems need to be determined empirically but mixtures of alcohols (e.g., ethanol, isopropanol) and water, or ethyl acetate and heptane are common starting points. If high purity is required and recrystallization is insufficient, column chromatography with silica gel can be employed, although this may be less economical at a very large scale.
Q4: Are there any specific safety precautions I should take when running these reactions at scale?
A4: Yes, several safety precautions are crucial:
-
Pressurized Reactions: The amination step, when heated in a sealed vessel, will generate significant pressure. Ensure that the reactor is appropriately rated and equipped with a pressure relief valve.
-
Handling of Reagents: Methyl iodide is a toxic and volatile reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Ammonia solutions are corrosive and have a strong odor; proper handling procedures should be followed.
-
Exothermic Reactions: Some of these reactions, particularly the addition of strong bases or quenching steps, can be exothermic. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: N-Methylation then Amination | Route 2: Amination then N-Methylation |
| Starting Material | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Key Intermediates | 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| Key Challenge | Potentially sluggish amination step requiring high pressure/temperature. | Achieving regioselective N7-methylation over other nitrogen atoms. |
| Potential for Impurities | Unreacted 4-chloro-7-methyl intermediate. | Isomeric methylated byproducts (N1, N3, exocyclic amine). |
| Purification Strategy | Recrystallization or column chromatography to remove starting material. | Often requires protecting group strategy and chromatographic separation of isomers. |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate for Route 1)
-
To a stirred suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous dimethylformamide (DMF), add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Synthesis of this compound from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Final step of Route 1)
-
Charge a pressure-rated reactor with 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and a saturated solution of ammonia in isopropanol.
-
Seal the reactor and heat the mixture to 100-120°C for 18-24 hours.
-
Monitor the internal pressure and ensure it remains within the safe operating limits of the reactor.
-
After the reaction is complete (as determined by HPLC), cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Mandatory Visualization
Caption: Synthetic Routes to this compound.
Caption: General Troubleshooting Workflow for Synthesis Optimization.
References
7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The information provided is intended to assist in quality control and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities. Mass Spectrometry (MS) is used for molecular weight confirmation, and Thin-Layer Chromatography (TLC) can be employed for rapid, qualitative checks.[1][2]
Q2: What is the expected appearance and typical purity of this compound?
A2: this compound is typically a solid. Commercially available batches often specify a purity of 98% or greater.
Q3: What are some potential impurities I should be aware of?
A3: Potential impurities can arise from the synthetic route. These may include unreacted starting materials, residual solvents, or byproducts from coupling reactions. For example, if N-iodosuccinimide was used in a related synthetic step, iodine-containing analogs could be present.[3]
Q4: How should I store this compound to ensure its stability?
A4: It is recommended to store the compound in a dark place, under an inert atmosphere, at room temperature to prevent degradation.
Purity Assessment and Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | - Acidic nature of the compound interacting with silica support.- Column degradation. | - Use a mobile phase with a low concentration of an acidic modifier like formic or trifluoroacetic acid.- Employ a column with end-capping.- Replace the column if it's old or has been used extensively with aggressive mobile phases. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Run a blank gradient to check for system contamination.- Implement a robust needle wash protocol between injections. |
| Poor Resolution | - Inappropriate mobile phase composition.- Wrong column chemistry. | - Optimize the gradient profile; a shallower gradient can improve the separation of closely eluting impurities.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Inconsistent Retention Times | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Check the pump for leaks and ensure proper solvent degassing. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Common NMR Issues
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | - Presence of paramagnetic impurities.- Compound aggregation at high concentrations. | - Treat the sample with a small amount of activated carbon to remove paramagnetic species.- Acquire the spectrum at a lower concentration or at an elevated temperature. |
| Unexpected Signals | - Presence of impurities.- Residual solvent. | - Compare the spectrum with reference spectra of potential starting materials and byproducts.- Identify common solvent peaks (e.g., DMSO-d6, CDCl3). |
| Poor Signal-to-Noise Ratio | - Low sample concentration.- Insufficient number of scans. | - Use a more concentrated sample if solubility allows.- Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is based on protocols used for closely related pyrrolo[2,3-d]pyrimidine derivatives and should be optimized for your specific instrumentation.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenomenex Luna C8(2), 3 µm, 150 mm x 4.6 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 4.0 95 5 7.0 0 100 | 12.0 | 95 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum. Key expected signals for related structures include aromatic protons and the N-methyl group. For 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, characteristic peaks are observed at δ 8.27 (s, 1H), 6.91 (s, 1H), 5.92 (br s, 2H), and 3.75 (s, 3H) in CDCl₃.[2] The spectrum should be analyzed for the presence of signals that do not correspond to the main compound, which may indicate impurities.
Visualized Workflows
Caption: General Quality Control Workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives and Other Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of investigational Bruton's Tyrosine Kinase (BTK) inhibitors based on the 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine scaffold against established BTK inhibitors. The information presented herein is supported by experimental data from preclinical studies to offer a clear perspective on the comparative potency, selectivity, and mechanism of action of these compounds.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[1]
This guide will compare derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold with clinically approved BTK inhibitors, including the first-generation covalent inhibitor ibrutinib, second-generation covalent inhibitors acalabrutinib and zanubrutinib, and the non-covalent inhibitor pirtobrutinib.
Mechanism of Action
BTK inhibitors can be broadly classified into two categories based on their binding mechanism:
-
Covalent Inhibitors: These inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[4] This leads to sustained inhibition of the enzyme.
-
Non-covalent (Reversible) Inhibitors: Pirtobrutinib is an example of a non-covalent inhibitor that binds to BTK through reversible interactions such as hydrogen bonds and hydrophobic interactions.[5] This class of inhibitors can be effective against BTK mutations that confer resistance to covalent inhibitors.[5]
Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been developed as both covalent and reversible BTK inhibitors.[6][7]
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of various BTK inhibitors. For a fair comparison, data from head-to-head studies are prioritized where available.
Table 1: In Vitro Potency Against BTK Enzyme
| Compound/Drug | Scaffold | Mechanism | BTK IC50 (nM) | Reference |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Covalent, Irreversible | 0.5 | [4] |
| Acalabrutinib | Acrylamide | Covalent, Irreversible | 3.0 - 5.1 | [4] |
| Zanubrutinib | Pyrimidine | Covalent, Irreversible | 0.4 - 0.9 (in cell lines) | [8] |
| Pirtobrutinib | Pyridinone | Non-covalent, Reversible | 3.2 | [9] |
| Compound B16 | 7H-pyrrolo[2,3-d]pyrimidine | Covalent, Irreversible | 21.7 | [10] |
| Compound 28a | 7H-pyrrolo[2,3-d]pyrimidine | Reversible | 3.0 | [7] |
Table 2: Cellular Activity and Selectivity
| Compound/Drug | Cell Line | Assay | IC50/EC50 | Selectivity Highlight | Reference |
| Ibrutinib | Jeko-1, Z138 | Apoptosis Induction | - | Inhibits other kinases (e.g., ITK, TEC, EGFR) | [6] |
| Acalabrutinib | Human PBMCs | CD69 Expression | EC50 = 2.9 nM | More selective than ibrutinib | [11] |
| Zanubrutinib | REC1, TMD8, OCI-Ly-10 | Antitumor Activity | IC50 = 0.4 - 1.5 nM | Greater selectivity than ibrutinib | [8] |
| Pirtobrutinib | BTK C481S mutant cells | BTK Autophosphorylation | IC50 = 8.45 nM | Active against resistance mutations | [12] |
| Compound B16 | HEK293, LO2, THP-1 | Cytotoxicity | IC50 > 30 µM | hERG IC50 = 11.10 µM (vs. Ibrutinib 0.97 µM) | [10] |
| Compound 28a | Ramos, Jeko-1, Daudi | Anti-proliferation | IC50 = 7.04 - 11.10 µM | Good kinase selectivity | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of BTK inhibitors, the following diagrams illustrate the BTK signaling pathway and a general experimental workflow.
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for BTK Inhibitor Evaluation.
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of BTK enzymatic activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the BTK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cellular BTK Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of the inhibitor to block BTK autophosphorylation at Tyr223 in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Jeko-1)
-
Cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Seed the B-cell lymphoma cells in a culture plate.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody for total BTK to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of the inhibitor on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, Jeko-1, Daudi)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of both covalent and reversible BTK inhibitors. Preclinical data suggests that specific compounds from this class exhibit potent inhibition of BTK, with some demonstrating comparable or superior in vitro potency to established inhibitors like ibrutinib. Furthermore, certain derivatives have shown improved selectivity profiles, which could translate to a better safety profile by minimizing off-target effects. Further investigation, including comprehensive head-to-head preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this class of BTK inhibitors.
References
- 1. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 7. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 10. sophion.com [sophion.com]
- 11. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
A Comparative Guide to 7H-pyrrolo[2,3-d]pyrimidine Derivatives: Focus on 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This guide provides a comparative overview of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and other 7H-pyrrolo[2,3-d]pyrimidine derivatives, with a focus on their performance as kinase inhibitors and anticancer agents, supported by available experimental data. While extensive data exists for a wide range of derivatives, specific biological performance metrics for this compound are not widely available in the public domain. This guide, therefore, focuses on comparing structurally related analogs to provide insights into the structure-activity relationships within this important class of compounds.
Comparative Biological Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine core has been extensively modified at various positions, primarily at the N7, C2, C4, and C5 positions, to generate a diverse library of compounds with a broad spectrum of biological activities. These derivatives have shown promise as inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK), Focal Adhesion Kinase (FAK), and Janus Kinase 2 (JAK2), and have demonstrated potent anticancer and anti-inflammatory properties.
Kinase Inhibitory Activity
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for the development of potent and selective kinase inhibitors. The 4-amino group is a key feature for interaction with the hinge region of many kinase ATP-binding sites. Modifications at other positions modulate potency and selectivity.
Table 1: Kinase Inhibitory Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 28a | BTK | 3.0 | [1] |
| B16 | Btk | 21.70 ± 0.82 | [2] |
| 12 | Mps1 | 29 | [3] |
| 2b | PfCDPK4 | 210 | [4] |
| 2f | PfCDPK4 | 530 | [4] |
| 2g | PfCDPK4 | 240 | [4] |
| 2e | PfCDPK1 | 589 | [4] |
Note: Specific kinase inhibitory data for this compound was not found in the reviewed literature.
Anticancer Activity
Numerous 7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 2: Cytotoxic Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 8f | HT-29 (Colon Cancer) | 4.55 ± 0.23 | [5] |
| 8g | HT-29 (Colon Cancer) | 4.01 ± 0.20 | [5] |
| 28a | Ramos (B-cell lymphoma) | 8.52 | [1] |
| 28a | Jeko-1 (B-cell lymphoma) | 11.10 | [1] |
| 28a | Daudi (B-cell lymphoma) | 7.04 | [1] |
| 8f (from a different study) | SNU-16 (Gastric Cancer) | Potent activity reported | [6] |
| 8k | SNU-16 (Gastric Cancer) | Potent activity reported | [6] |
Note: Specific cytotoxicity data for this compound was not found in the reviewed literature.
Experimental Protocols
To facilitate the evaluation and comparison of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives, this section provides detailed protocols for key in vitro assays.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.
Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, kinase, and substrate in a suitable kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to positive and negative controls.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate key concepts relevant to the evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Kinase Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
References
- 1. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine scaffold serves as a foundational structure for a multitude of kinase inhibitors due to its nature as a deaza-isostere of adenine, enabling it to compete for the ATP-binding site of kinases.[1][2] The addition of a methyl group at the 7-position, creating 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a key modification in the development of highly potent and selective inhibitors. This guide provides a comparative analysis of the kinase selectivity of derivatives based on this core structure, with a focus on experimental data and methodologies.
Kinase Selectivity Profile: A Comparative Analysis
The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and undesirable side effects. The 7-methyl-pyrrolo[2,3-d]pyrimidine core has been instrumental in developing inhibitors with high selectivity for specific kinase targets. A prime example is GSK2606414, a first-in-class, potent, and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[3][4]
Data Presentation: Inhibitor Performance
The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is often determined by comparing its IC50 value for the primary target against its IC50 values for other kinases.
Below is a table summarizing the kinase selectivity of GSK2606414, a prominent derivative of this compound.
| Kinase Target | GSK2606414 IC50 (nM) | Selectivity Fold (vs. PERK) |
| PERK (EIF2AK3) | 0.4 | - |
| HRI (EIF2AK1) | >1000 | >2500x |
| PKR (EIF2AK2) | >1000 | >2500x |
| Other Kinases (Panel of 294) | Majority >10,000 | >25,000x |
Data sourced from references.[4][5][6]
As the data illustrates, GSK2606414 demonstrates exceptional potency against its target, PERK, with an IC50 value in the sub-nanomolar range.[5] Crucially, it shows over 1000-fold selectivity against other closely related kinases like HRI and PKR.[4][6] When screened against a broad panel of 294 kinases, only a small fraction were inhibited by more than 85% at a high concentration (10 µM), underscoring its remarkable selectivity.[4]
In contrast, other derivatives of the broader 7H-pyrrolo[2,3-d]pyrimidine scaffold have been optimized for different targets, such as Interleukin-2-inducible T-cell kinase (Itk)[7], Janus kinase 1 (JAK1)[8], and RET kinase[9][10], each with its own distinct selectivity profile. This highlights the versatility of the scaffold in medicinal chemistry for achieving specific kinase inhibition.[2]
Experimental Protocols
The determination of kinase selectivity is achieved through robust and standardized in vitro assays. A widely used method is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[11][12]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of a test compound (e.g., GSK2606414) against a specific kinase (e.g., PERK).
Materials:
-
Kinase of interest (e.g., recombinant human PERK)
-
Kinase-specific substrate and cofactors
-
ATP (Ultra-Pure)
-
Test compound (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM. Prepare a "no inhibitor" control using only DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution (containing the kinase in assay buffer) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 60 minutes.[3]
-
-
ADP Detection (ADP-Glo™ Protocol): [12][13]
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced, and thus, to the kinase activity.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical kinase selectivity profiling experiment using a luminescence-based assay.
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo assay.
Signaling Pathway
GSK2606414 is a highly selective inhibitor of PERK, a key sensor in the Unfolded Protein Response (UPR) pathway, which is activated by endoplasmic reticulum (ER) stress.[14][15]
Caption: The PERK signaling pathway and the inhibitory action of GSK26064ika.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK2606414 - Wikipedia [en.wikipedia.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tocris.com [tocris.com]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyrrolo[2,3-d]pyrimidines
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many kinase inhibitors due to its structural similarity to adenine, enabling it to compete with ATP for binding to the kinase active site.[1][2] Modifications at various positions of this scaffold have been extensively explored to achieve potency and selectivity against specific kinase targets.[3][4] These compounds have shown promise as inhibitors of a range of kinases, including but not limited to p21-activated kinase 4 (PAK4), Colony-Stimulating Factor 1 Receptor (CSF1R), and Calcium-Dependent Protein Kinases (CDPKs).[3][4][5]
Insights from Structurally Related Compounds
Although specific data for 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is limited, studies on other substituted pyrrolo[2,3-d]pyrimidines provide valuable structure-activity relationship (SAR) insights that can infer a potential cross-reactivity profile.
Table 1: Kinase Inhibition Profile of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Primary Target(s) | Key Findings on Selectivity | Reference |
| N-benzyl-pyrrolo[2,3-d]pyrimidines | CSF1R | Methylation of the 4-amino group was found to effectively reduce EGFR activity while maintaining or increasing CSF1R potency. | [3] |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | Substituents on the pyrrolo[2,3-d]pyrimidine core significantly influence inhibitory capacity, with some derivatives showing high potency for PAK4. | [1][4] |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amines | PfCDPK1, PfCDPK4 | Certain derivatives displayed promising inhibitory activity against Plasmodium falciparum calcium-dependent protein kinases. | [5] |
| Covalent 7H-pyrrolo[2,3-d]pyrimidine derivatives | Itk | Strategic placement of substituents and a saturated heterocyclic linker were crucial for achieving high selectivity for Itk over other structurally related kinases like Btk. | [6] |
| 7-Deazapurine incorporating isatin hybrids | Multiple Protein Kinases | A methoxy-substituted derivative demonstrated potent inhibition against four different protein kinases in nanomolar ranges. | [7] |
Experimental Methodologies for Assessing Cross-Reactivity
To generate a comprehensive cross-reactivity profile for this compound, the following experimental approaches are typically employed:
Kinome Scanning
A widely used method to assess the selectivity of kinase inhibitors is to screen them against a large panel of kinases. This can be performed using various platforms, such as:
-
Competition Binding Assays (e.g., KINOMEscan™): This technology quantitatively measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases. The results are often reported as the percentage of control, with lower percentages indicating stronger binding.
-
Enzymatic Assays: These assays directly measure the inhibition of substrate phosphorylation by a panel of kinases in the presence of the test compound. The data is typically presented as IC50 values.[8]
Cellular Assays
To understand the compound's activity in a biological context, cellular assays are crucial. These can include:
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to verify that the compound binds to its intended target in intact cells.
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of downstream substrates of the target kinase and known off-targets.
-
Proliferation/Viability Assays: Testing the compound's effect on the growth of various cell lines can reveal potential on-target and off-target liabilities.
Logical Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for determining the cross-reactivity profile of a kinase inhibitor.
Caption: Workflow for determining the cross-reactivity profile of a kinase inhibitor.
Signaling Pathway Context
The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to target kinases involved in numerous signaling pathways critical to cancer and inflammatory diseases. The diagram below depicts a simplified, hypothetical signaling pathway where such an inhibitor might act.
Caption: Hypothetical signaling pathway showing the action of a pyrrolo[2,3-d]pyrimidine-based inhibitor.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, the extensive research on the broader pyrrolo[2,3-d]pyrimidine scaffold suggests that substitutions on this core structure are critical determinants of kinase selectivity. Based on the literature, methylation at different positions can significantly modulate the interaction with various kinases, such as reducing affinity for EGFR while enhancing it for others like CSF1R.[3] A comprehensive kinome-wide screen would be necessary to definitively establish the cross-reactivity profile of this compound and to fully understand its potential as a selective research tool or therapeutic agent.
References
- 1. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsred.com [ijsred.com]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Efficacy: In Vitro Inhibition vs. In Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a core heterocyclic scaffold in a class of targeted therapeutic agents known as kinase inhibitors. Due to the limited availability of public data on this specific compound as a standalone agent, this comparison leverages structure-activity relationship (SAR) studies of its derivatives, primarily focusing on its role as an inhibitor of Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). The efficacy of this core structure is benchmarked against established clinical alternatives, providing a framework for its potential in drug discovery and development.
Executive Summary
This compound serves as a critical pharmacophore in potent inhibitors of BTK and the JAK family of tyrosine kinases. In vitro studies of its derivatives consistently demonstrate low nanomolar to micromolar inhibitory concentrations (IC50) against these key enzymes implicated in inflammatory and autoimmune disorders. While direct in vivo efficacy data for the standalone compound is scarce, preclinical studies of its more complex analogues in animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model, show significant reductions in disease severity. This suggests that the this compound scaffold contributes substantially to the therapeutic effect observed with these larger molecules.
In Vitro Efficacy: Kinase Inhibition
The this compound moiety is a versatile scaffold for developing selective kinase inhibitors. SAR studies reveal that substitutions at the N7 and C5 positions of the pyrrolo[2,3-d]pyrimidine ring system are key to modulating potency and selectivity against different kinases.
Table 1: Comparative In Vitro Kinase Inhibition of this compound Derivatives and Alternative Kinase Inhibitors
| Compound / Derivative Class | Target Kinase(s) | IC50 (nM) | Key Findings & SAR Insights |
| This compound Scaffold | BTK, JAK1, JAK2, JAK3, TYK2 | Estimated in nM to low µM range | The core scaffold provides the essential binding motif to the kinase hinge region. Methylation at the 7-position can influence solubility and metabolic stability. |
| PF-04965842 (JAK1 inhibitor) | JAK1 | 189 | This clinical candidate incorporates the this compound core, demonstrating its utility in achieving potent and selective JAK1 inhibition.[1][2][3] |
| JAK2 | 2511 | ||
| JAK3 | 6450 | ||
| Ibrutinib (BTK Inhibitor) | BTK | 0.5 | A first-in-class BTK inhibitor, serves as a benchmark for BTK-targeting derivatives. |
| Acalabrutinib (BTK Inhibitor) | BTK | 3-5 | A second-generation, more selective BTK inhibitor. |
| Tofacitinib (Pan-JAK Inhibitor) | JAK1 | 1.1 | A clinically approved JAK inhibitor for rheumatoid arthritis, often containing a related pyrrolo[2,3-d]pyrimidine core. |
| JAK2 | 20 | ||
| JAK3 | 1.0 | ||
| Baricitinib (JAK1/JAK2 Inhibitor) | JAK1 | 5.9 | Another clinically relevant JAK inhibitor for comparison. |
| JAK2 | 5.7 | ||
| TYK2 | 53 |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy: Preclinical Models of Rheumatoid Arthritis
The therapeutic potential of compounds containing the this compound scaffold is often evaluated in rodent models of rheumatoid arthritis, most commonly the collagen-induced arthritis (CIA) model. Efficacy is typically assessed by measuring reductions in clinical signs of arthritis, such as paw swelling, and histological analysis of joint inflammation and damage.
Table 2: Comparative In Vivo Efficacy of Kinase Inhibitors in Collagen-Induced Arthritis (CIA) Models
| Compound | Animal Model | Dosage | Key Efficacy Readouts |
| Tofacitinib | Mouse | 15-30 mg/kg/day | Significant reduction in arthritis clinical scores and paw swelling.[4][5][6][7][8] Decreased joint inflammation and bone erosion in histological analyses. |
| Ibrutinib | Mouse/Rat | 10-30 mg/kg/day | Attenuation of clinical arthritis scores and paw volume. Reduction in inflammatory cell infiltration and joint destruction. |
| Acalabrutinib | Mouse | 1-10 mg/kg/day | Demonstrated significant anti-tumor efficacy in CLL mouse models, suggesting potent in vivo activity.[9][10][11][12] |
| Baricitinib | Mouse | 3-10 mg/kg/day | Reduced joint inflammation and structural damage.[13][14][15][16] Showed antinociceptive effects in the late phase of the CAIA model.[17] |
Signaling Pathways
The therapeutic effects of this compound-based inhibitors are primarily mediated through the inhibition of the BTK and JAK-STAT signaling pathways, which are crucial for the function of various immune cells involved in the pathogenesis of autoimmune diseases like rheumatoid arthritis.
BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway.[11][15] Its activation is essential for B-cell proliferation, differentiation, and antibody production.[14] In rheumatoid arthritis, BTK is also involved in Fc receptor signaling in myeloid cells, leading to the release of pro-inflammatory cytokines.[14]
Caption: BTK Signaling Pathway Inhibition.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors that are central to the inflammatory process in rheumatoid arthritis.[4][6][7][9][13] Cytokine binding to their receptors leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[4]
Caption: JAK-STAT Signaling Pathway Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase.
Caption: In Vitro Kinase Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO. Prepare solutions of the target kinase, a specific peptide substrate, and ATP in an appropriate kinase assay buffer.
-
Assay Plate Setup: In a 96- or 384-well plate, add the kinase enzyme and the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature or 30°C to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution, which may contain a chelating agent like EDTA.
-
Signal Detection: The amount of phosphorylated substrate is quantified. Common detection methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or AlphaScreen®.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model (General Protocol)
The CIA model is a widely used preclinical model to evaluate the efficacy of anti-arthritic compounds.[5][12][16][18][19]
Caption: Collagen-Induced Arthritis (CIA) Model Workflow.
Methodology:
-
Animal Model: Typically, DBA/1 mice, which are genetically susceptible to CIA, are used.
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.
-
Arthritis Development: Mice typically begin to show signs of arthritis around day 28-35 post-primary immunization.
-
Treatment: Once clinical signs of arthritis are evident, mice are randomized into treatment groups and receive the test compound (or vehicle control) daily via oral gavage or another appropriate route.
-
Disease Assessment: Disease progression is monitored several times a week by a blinded observer. This includes:
-
Clinical Scoring: A scoring system (e.g., 0-4 for each paw) is used to grade the severity of erythema and swelling.
-
Paw Thickness Measurement: Calipers are used to measure the thickness of the paws.
-
-
Study Termination: The study is typically terminated around day 42-56.
-
Endpoint Analysis:
-
Histopathology: Ankle and knee joints are collected, sectioned, and stained (e.g., with H&E) to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Conclusion
The this compound scaffold is a cornerstone in the development of potent and selective kinase inhibitors. While direct comparative efficacy data for the standalone molecule is limited, extensive research on its derivatives highlights its significant contribution to both in vitro kinase inhibition and in vivo therapeutic effects in models of autoimmune disease. The data presented in this guide, comparing derivatives of this scaffold to established clinical alternatives, underscores its importance and continued relevance in the design of novel therapeutics for rheumatoid arthritis and other inflammatory conditions. Further investigation into the specific properties of the core this compound molecule could provide valuable insights for the future development of next-generation kinase inhibitors.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. jrheum.org [jrheum.org]
- 5. chondrex.com [chondrex.com]
- 6. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. [PDF] The Jak-STAT pathway in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 10. Synergistic effect of Bruton's tyrosine kinase and TNF-α in the regulation of rheumatoid arthritis and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bruton’s Tyrosine Kinase (BTK) Pathway Is Active in Synovium at Various Stages of Rheumatoid Arthritis Disease Progression - ACR Meeting Abstracts [acrabstracts.org]
- 12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bruton's tyrosine kinase inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Benchmarking 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Against Known Kinase Inhibitor Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the kinase inhibitor candidate, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, against established standards with the same core chemical scaffold. The objective is to offer a clear, data-driven comparison and detailed experimental methodologies to facilitate the evaluation of this compound's potency and selectivity.
Introduction to this compound
This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. This scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its structural similarity to adenine, enabling it to compete for the ATP-binding site of a wide range of kinases.[1][2] Numerous derivatives of this core structure have been investigated as inhibitors of various protein kinases, with some achieving clinical success.[3][4][5]
Established Standards for Comparison
For a robust benchmark, it is essential to compare this compound against well-characterized inhibitors sharing the same pyrrolo[2,3-d]pyrimidine core. Two such FDA-approved drugs, Tofacitinib and Ruxolitinib , serve as ideal standards. Both are potent inhibitors of the Janus kinase (JAK) family.[6][7][8][9]
-
Tofacitinib: An inhibitor of JAK1, JAK2, and JAK3, used in the treatment of rheumatoid arthritis and other inflammatory conditions.[8][9]
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of the known standards, Tofacitinib and Ruxolitinib, against a panel of kinases. Currently, comprehensive public data for the kinase inhibition profile of this compound is not available. This table is therefore presented to highlight the expected data points for a thorough benchmarking study.
| Kinase Target | This compound IC50 (nM) | Tofacitinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | Data not available | 112[10] | 3.3[8] |
| JAK2 | Data not available | 20[10] | 2.8[8] |
| JAK3 | Data not available | 1[10] | 428[8] |
| TYK2 | Data not available | >5000[10] | 19[8] |
| BTK | Data not available | >5000[10] | Data not available |
| CSF1R | Data not available | Data not available | Data not available |
| FAK | Data not available | Data not available | Data not available |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented for the standards are representative values from published literature.
Experimental Protocols
To generate the comparative data for this compound, the following key experimental protocols are recommended.
In Vitro Biochemical Kinase Inhibition Assay
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Two common methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based ADP detection (e.g., ADP-Glo™).
1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This assay measures the phosphorylation of a substrate by a kinase.
-
Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescent acceptor (on the substrate) into close proximity, resulting in a FRET signal.
-
Materials:
-
Purified kinase enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled phospho-specific antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., EDTA)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of this compound and standard inhibitors in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for each kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the TR-FRET signal on a plate reader (excitation ~340 nm, emission at ~495 nm and ~520 nm).
-
Calculate the ratio of the acceptor to donor emission and determine IC50 values by fitting the data to a dose-response curve.
-
2. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Principle: After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
Materials:
-
Purified kinase enzyme
-
Substrate (protein or peptide)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay buffer
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Perform the kinase reaction in the assay plate by incubating the kinase, substrate, and ATP with the test compounds, similar to the TR-FRET assay.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][11]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6][11]
-
Measure the luminescence using a plate reader.
-
Determine IC50 values from the dose-response curve.
-
Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)
This assay measures the inhibition of a kinase's activity within a cellular context by quantifying the phosphorylation of its downstream substrate.
-
Principle: Cells are treated with the inhibitor, and then stimulated to activate a specific signaling pathway. The level of phosphorylation of a target protein within that pathway is then measured, typically by ELISA or Western blotting.
-
Materials:
-
A cell line that expresses the target kinase and its substrate.
-
Cell culture reagents.
-
Test compound and standards.
-
Stimulant (e.g., a cytokine to activate the JAK-STAT pathway).
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the substrate.
-
Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western blotting, or a pre-coated ELISA kit).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or standard inhibitors for a predetermined time.
-
Stimulate the cells with an appropriate agonist to activate the kinase of interest.
-
Lyse the cells to extract the proteins.
-
Quantify the level of the phosphorylated substrate in the cell lysates using a phospho-specific antibody in an ELISA or Western blot format.
-
Normalize the phosphorylated protein signal to the total amount of the substrate protein.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary target of Tofacitinib and Ruxolitinib.
References
- 1. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Probe Ruxolitinib | Chemical Probes Portal [chemicalprobes.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
The Reproducibility of JAK Inhibition: A Comparative Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has emerged as a privileged structure in the design of Janus kinase (JAK) inhibitors, crucial mediators in inflammatory and autoimmune diseases. This guide provides a comparative analysis of the experimental reproducibility and performance of key derivatives of this scaffold, with a focus on their application as JAK1 inhibitors.
The reproducibility of experiments hinges on the meticulous control of variables, from the purity of chemical entities to the precise execution of experimental protocols. This guide delves into the quantitative data, detailed methodologies, and underlying signaling pathways to offer a comprehensive resource for researchers working with or considering this class of compounds.
Comparative Performance of this compound Derivatives
The inhibitory activity of compounds derived from the this compound scaffold has been evaluated in numerous studies. Below is a summary of the half-maximal inhibitory concentrations (IC50) for key derivatives against various JAK isoforms. Tofacitinib, a well-established JAK inhibitor, is included as a benchmark for comparison.
| Compound/Alternative | Target Kinase | IC50 (nM) |
| PF-04965842 (Abrocitinib) | JAK1 | 29[1][2][3][4] |
| JAK2 | 803[1][2][4] | |
| JAK3 | >10000[1][4] | |
| TYK2 | 1250[1][4] | |
| Tofacitinib | JAK1 | 1.7 - 112[5][6] |
| JAK2 | 1.8 - 20[5][6] | |
| JAK3 | 0.75 - 1.6[5][6] | |
| TYK2 | 16 - 34[5] | |
| Compound 12a (a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative) | JAK1 | 12.6[7] |
| JAK2 | ~135 (based on 10.7-fold selectivity over JAK1)[7] |
Understanding the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Inhibition of specific JAKs can modulate the immune response, making them attractive targets for autoimmune and inflammatory diseases. The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the biological activity of derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a core scaffold found in several potent kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of the parent compound, this guide will focus on a prominent and clinically relevant derivative, Abrocitinib (PF-04965842) . We will compare its performance against the well-established Janus kinase (JAK) inhibitor, Tofacitinib , which shares the foundational pyrrolo[2,3-d]pyrimidine structure.
Introduction to the Core Scaffold and its Significance
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of numerous compounds with diverse biological activities, including antiviral and anticancer properties. Its structural similarity to adenine allows it to interact with the ATP-binding sites of various kinases, making it a valuable framework for designing targeted inhibitors. The addition of a methyl group at the 7-position, as seen in this compound, is a key modification in several developed inhibitors.
Performance Comparison: Abrocitinib vs. Tofacitinib
Both Abrocitinib and Tofacitinib are potent inhibitors of the Janus kinase (JAK) family, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Abrocitinib and Tofacitinib against various JAK isoforms. Lower IC50 values indicate greater potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Abrocitinib | 29[1] | 803[1] | >10,000[1] | 1,253[1] |
| Tofacitinib | 112[2] | 20[2] | 1[2] | - |
Data presented as IC50 values. A lower value indicates higher inhibitory potency.
From the data, Abrocitinib demonstrates high selectivity for JAK1 over other JAK isoforms.[1] In contrast, Tofacitinib is a pan-JAK inhibitor with potent activity against JAK3 and JAK2, and to a lesser extent, JAK1.[2]
Signaling Pathway Analysis
The primary signaling pathway affected by both Abrocitinib and Tofacitinib is the JAK-STAT pathway. Inhibition of JAK kinases prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks the transcription of pro-inflammatory genes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 7-deazapurine derivatives.
Experimental Protocols
The determination of kinase inhibition potency is crucial for comparing the activity of compounds like Abrocitinib and Tofacitinib. Below are representative methodologies for key experiments.
In Vitro Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Recombinant human JAK enzymes (e.g., JAK1, JAK2, JAK3), a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer. Serial dilutions of the test compounds (Abrocitinib and Tofacitinib) are prepared.
-
Kinase Reaction: The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, ATP, and the test compound at various concentrations in a microplate. The reaction is typically incubated at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: A detection reagent, such as ADP-Glo™, is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: The signal (e.g., luminescence) is measured, and the percent inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based STAT Phosphorylation Inhibition Assay
This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation within a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment: A relevant cell line or primary cells (e.g., human peripheral blood mononuclear cells) are cultured and pre-incubated with various concentrations of the test compound for 1-2 hours.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3 signaling) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis and Protein Quantification: Following stimulation, the cells are lysed to extract total protein, and the protein concentration is determined.
-
Western Blotting or Flow Cytometry: The levels of phosphorylated STAT (p-STAT) and total STAT are measured using techniques like Western blotting or flow cytometry.
-
Data Analysis: The p-STAT signal is normalized to the total STAT signal, and the percent inhibition is calculated relative to the cytokine-stimulated control without the inhibitor. This allows for the determination of the cellular potency of the compound.
Conclusion
The this compound scaffold is a cornerstone in the development of potent kinase inhibitors. The comparative analysis of Abrocitinib and Tofacitinib highlights how modifications to this core structure can lead to compounds with distinct selectivity profiles and therapeutic applications. Abrocitinib's high selectivity for JAK1 offers a targeted approach to inhibiting specific inflammatory pathways, while Tofacitinib's broader JAK inhibition provides a different therapeutic strategy. The provided experimental frameworks are essential for the continued evaluation and development of novel kinase inhibitors based on this versatile scaffold.
References
A Head-to-Head Comparison of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive inhibition of a wide range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and autoimmune disorders. This guide provides a head-to-head comparison of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs and related derivatives, focusing on their inhibitory potency against various kinase targets. The data presented is collated from multiple studies to offer a comparative overview for researchers in the field.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of various 7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine analogs against several key protein kinases. The data highlights the impact of substitutions at the 7-position and other positions on the scaffold's potency and selectivity.
Table 1: Inhibitory Activity of 7-Substituted Analogs Against Bruton's Tyrosine Kinase (BTK)
| Compound ID | R7-Substituent | Other Key Substituents | BTK IC50 (nM) | Reference |
| B16 | H | Phenylamino at C4 | 21.70 ± 0.82 | [1] |
| 28a | H | Phenylamino at C4 | 3.0 | [2] |
Table 2: Inhibitory Activity of 7-Substituted Analogs Against p21-Activated Kinase 4 (PAK4)
| Compound ID | R7-Substituent | C2-Substituent | C4-Substituent | PAK4 IC50 (nM) | Reference |
| 5n | H | Phenyl | Imino | 2.7 | [3][4] |
| 5o | H | Phenyl | Imino | 20.2 | [3] |
| 5h | H | Phenyl | Imino | - | [4] |
| 5g | H | Phenyl | Imino | - | [4] |
| 5e | H | Phenyl | Imino | >1000 | [4] |
Table 3: Inhibitory Activity of 7-Substituted Analogs Against Epidermal Growth Factor Receptor (EGFR)
| Compound ID | R7-Substituent | C2, C6-Substituents | N4-Substituent | EGFR IC50 (nM) | Reference |
| Compound 9 | H | 2-methylphenyl at C6 | 4-chloro anilino | - | [5] |
| Compound 5k | H | - | Halogenated benzylidenebenzohydrazide | 79 | [6] |
| Erlotinib | - | - | - | 55 | [6] |
| Sunitinib | - | - | - | 93 | [6] |
Table 4: Antiviral Activity of 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines Against Zika Virus (ZIKV)
| Compound ID | R7-Substituent | R4-Substituent | ZIKV EC50 (µM) | ZIKV CC50 (µM) | Reference |
| 1 | p-Nitrobenzyl | m-Chlorobenzylamino | 1.1 | 20.1 | [7] |
| 8 | p-Cyanobenzyl | m-Chlorobenzylamino | 0.9 | 16.9 | [7] |
| 11 | p-Cyanobenzyl | (m-Chlorophenyl)methanaminium | 1.0 | 13.9 | [7] |
Key Signaling Pathways
The this compound scaffold and its analogs are designed to target critical signaling pathways implicated in cell proliferation, survival, and inflammation. Below are diagrams of key pathways frequently targeted by these inhibitors.
References
- 1. sophion.com [sophion.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
Orthogonal Validation of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine's Kinase Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the orthogonal validation of the biological activity of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine, with a focus on its role as a kinase inhibitor. Through a combination of biochemical and cell-based assays, this document outlines a multi-faceted approach to confidently characterize the compound's potency and target engagement. To provide a clear benchmark, its performance is compared against established Janus Kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib.
The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in numerous kinase inhibitors.[1] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, playing a crucial role in the development of targeted therapies for various diseases, including inflammatory conditions and cancers.[2][3] this compound and its close analogs have been investigated as inhibitors of the JAK family of tyrosine kinases, which are central to cytokine signaling pathways.[4][5]
Orthogonal validation, the practice of using multiple, distinct methods to interrogate the same biological question, is critical in drug discovery. It provides a robust body of evidence, minimizing the risk of artifacts or misleading results from a single assay platform.[6] This guide details three key orthogonal methods for validating kinase inhibitor activity: direct enzymatic inhibition, cellular target phosphorylation, and direct target engagement in a cellular environment.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a close structural analog of this compound and two well-established JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | 189.0 | 2511.0 | - | - |
| Tofacitinib | 112 | 20 | 1 | 34 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data for the this compound analog was sourced from AAT Bioquest.[7] Data for Tofacitinib and Ruxolitinib was compiled from multiple sources.[8][9]
Signaling Pathway and Validation Workflow
To understand the biological context of this compound's activity, it is crucial to visualize the signaling pathway it targets and the experimental workflow for its validation.
Caption: The JAK-STAT signaling cascade and the point of inhibition.
Caption: Workflow for the orthogonal validation of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings. The following protocols provide a framework for the orthogonal validation of this compound's kinase inhibitory activity.
Biochemical Assay: In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
This compound and control inhibitors (Tofacitinib, Ruxolitinib)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. Spot 50 nL of each concentration into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a master mix of the specific JAK enzyme and its substrate in kinase assay buffer.
-
Incubation: Add 5 µL of the enzyme/substrate mix to each well. Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Reaction Progression: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents as per the manufacturer's instructions.[10]
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[10]
Cellular Assay: Western Blot for Phospho-STAT
This assay assesses the inhibitor's ability to block the kinase's activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To determine the effect of this compound on cytokine-induced phosphorylation of STAT proteins in a relevant cell line.
Materials:
-
A suitable cell line (e.g., human PBMCs or a cytokine-responsive cell line)
-
Cell culture medium and serum
-
Cytokine (e.g., IL-6 or IFN-γ)
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-STAT (e.g., p-STAT3 Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of this compound for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the anti-phospho-STAT primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT antibody to serve as a loading control.[12]
-
Data Analysis: Quantify the band intensities for phospho-STAT and total STAT. Normalize the phospho-STAT signal to the total STAT signal. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms direct binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
Objective: To verify the direct engagement of this compound with a target kinase (e.g., JAK1) in intact cells.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents as described above
-
Primary antibody against the target kinase (e.g., anti-JAK1)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation and Western Blot: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble target kinase by Western blot as described in the previous protocol.
-
Data Analysis: Quantify the band intensity of the target kinase at each temperature for both treated and untreated samples. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the EC50 of target engagement.
References
- 1. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. brimr.org [brimr.org]
- 4. researchgate.net [researchgate.net]
- 5. JAK1/TYK2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Comparative Efficacy of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
An Objective Comparison of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Kinase Inhibitors
The compound this compound serves as a crucial scaffold for the development of potent kinase inhibitors targeting various signaling pathways implicated in autoimmune diseases and cancer. This guide provides a comparative analysis of the efficacy of its derivatives, primarily focusing on their roles as inhibitors of Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). The data presented is compiled from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.
Derivatives of the this compound scaffold have been extensively explored as inhibitors of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2) and Bruton's tyrosine kinase (BTK). These kinases are critical components of signaling pathways that regulate immune responses and cell proliferation.
Janus Kinase (JAK) Inhibitors
Several derivatives have been developed as selective JAK inhibitors for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] These compounds often show varying degrees of selectivity for different JAK family members.
Table 1: Comparative in vitro Efficacy of JAK Inhibitor Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| PF-04965842 | JAK1 | - | Highly selective for JAK1 over JAK2 and JAK3.[3] | [1][3] |
| Compound 6 | JAK1 | 11 | Improved selectivity for JAK1. | [2] |
| JAK2 | 240 | [2] | ||
| JAK3 | 2800 | [2] | ||
| TYK2 | 110 | [2] | ||
| Compound 9a | JAK3 | 0.29 | Highly selective for JAK3 (>3300-fold over other JAKs). | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Bruton's Tyrosine Kinase (BTK) Inhibitors
Derivatives of this compound have also been designed as potent and selective inhibitors of BTK, a key enzyme in B-cell receptor signaling, for the treatment of rheumatoid arthritis and B-cell malignancies.[5][6][7][8]
Table 2: Comparative in vitro Efficacy of BTK Inhibitor Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cellular Activity (IC50) | Reference |
| Compound 28a | BTK | 3.0 | Ramos cells: 8.52 µM, Jeko-1 cells: 11.10 µM, Daudi cells: 7.04 µM. | [7] |
| Compound B16 | BTK | 21.70 ± 0.82 | Weak suppression against LO2, HEK293, and THP-1 cell lines (> 30 µM). | [6][8] |
Cellular IC50 values indicate the concentration required to inhibit a cellular process (e.g., proliferation) by 50%.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical protocols used in the cited studies.
Kinase Inhibition Assay (General Protocol)
Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinases. A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents : Recombinant kinase, substrate (e.g., a peptide with a tyrosine residue), ATP, and the test compound.
-
Procedure :
-
The test compound is serially diluted and incubated with the kinase enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody and a fluorescent probe.
-
-
Data Analysis : The fluorescence signal is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assays for BTK Inhibition
Cell-based assays are used to evaluate the effect of the inhibitors on BTK signaling within a cellular context.[7][8]
-
Cell Lines : B-cell lymphoma cell lines such as Ramos, Jeko-1, and Daudi are commonly used.[7]
-
BTK Autophosphorylation Assay :
-
Cells are treated with various concentrations of the inhibitor.
-
Cells are then stimulated to induce BTK activation and autophosphorylation (e.g., with an anti-IgM antibody).
-
Cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated BTK (pBTK) and total BTK.
-
-
PLCγ2 Phosphorylation Assay :
-
Similar to the BTK autophosphorylation assay, this measures the phosphorylation of a downstream substrate of BTK, PLCγ2.
-
-
Cell Proliferation Assay (MTT Assay) :
-
Cells are incubated with the test compounds for a set period (e.g., 72 hours).
-
MTT reagent is added, which is converted to formazan by viable cells.
-
The amount of formazan is quantified spectrophotometrically to determine cell viability and calculate the IC50 for cell proliferation inhibition.[8]
-
In Vivo Efficacy Models
Animal models of disease are used to assess the therapeutic potential of the compounds.
-
Collagen-Induced Arthritis (CIA) in Mice : This is a widely used model for rheumatoid arthritis.[2][7]
-
Adjuvant-Induced Arthritis (AIA) in Rats : Another common model for rheumatoid arthritis.[1][2]
-
Arthritis is induced by injection of an adjuvant (e.g., Freund's complete adjuvant).
-
Treatment and assessment are similar to the CIA model.
-
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and a typical experimental workflow can aid in understanding the mechanism of action and the drug discovery process.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.
Caption: A typical experimental workflow for the development of kinase inhibitors based on the this compound scaffold.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
A Comparative Guide to the Pharmacokinetic Properties of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is a key pharmacophore in the development of targeted therapies, particularly as inhibitors of Janus kinases (JAKs). Understanding the pharmacokinetic (PK) profiles of derivatives from this class is crucial for optimizing their therapeutic potential, including their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of two notable derivatives, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters for two this compound derivatives, PF-04965842 (Abrocitinib) and Compound 6, based on studies in rats.
| Compound | Structure | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Clearance (mL/min/kg) | Vdss (L/kg) | Reference |
| PF-04965842 (Abrocitinib) | N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | 3 mg/kg, oral | - | - | 1.1 | - | 95.6 | 26.6 | 1.04 | [1] |
| Compound 6 | (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile | 10 mg/kg, oral | 105 ± 15 | 0.25 | 1.3 | 154 ± 21 | - | - | - | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC: Area under the plasma concentration-time curve; Vdss: Volume of distribution at steady state.
Experimental Protocols
The pharmacokinetic parameters presented above are typically determined through in vivo studies in animal models, such as rats or mice. A general protocol for such a study is outlined below.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a this compound derivative following intravenous (IV) and oral (PO) administration.
Animals: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are acclimated for at least one week before the experiment.
Housing and Husbandry: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
Dosing:
-
Formulation: The test compound is typically formulated in a vehicle suitable for both IV and PO administration, such as a solution of saline, DMSO, and a solubilizing agent like PEG400.
-
Intravenous (IV) Administration: A single bolus dose is administered via the tail vein.
-
Oral (PO) Administration: A single dose is administered by oral gavage.
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
For mice, a sparse sampling method may be used where different groups of mice are used for different time points. For rats, serial blood sampling from a single animal is possible.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
Bioanalysis:
-
The concentration of the test compound in plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in the evaluation and mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Inhibition of the JAK-STAT signaling pathway.
References
Safety Operating Guide
Proper Disposal of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine must adhere to strict safety and disposal protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Hazard Profile: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All operations involving this compound should be conducted in a well-ventilated area or a chemical fume hood.
Immediate Safety and Spill Response
In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. The absorbed material must then be collected into a suitable, labeled, and sealed container for hazardous waste disposal. Do not dispose of this chemical down the drain.
Waste Segregation and Storage
Proper segregation and storage of waste containing this compound are critical to prevent accidental exposure and environmental contamination.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting all waste contaminated with this compound. High-density polyethylene (HDPE) or other resistant plastic containers are generally recommended.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be clearly marked.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
Disposal Procedures
The primary and mandated disposal method for this compound is through a licensed and certified hazardous waste disposal contractor. In-laboratory chemical neutralization or deactivation is not recommended due to the potential for hazardous reactions and byproducts.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in the designated hazardous waste container.
-
Container Management: Ensure the waste container is kept closed except when adding waste. Do not overfill the container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulations.
The following table summarizes the key logistical information for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | Safety Data Sheets |
| Primary Disposal Method | Licensed Hazardous Waste Carrier | Safety Data Sheets |
| In-Lab Treatment | Not Recommended | General Hazardous Waste Guidelines |
| Recommended Container | High-Density Polyethylene (HDPE) or other chemically resistant plastic | General Laboratory Chemical Waste Guidelines |
| Container Labeling | "Hazardous Waste", Chemical Name, Accumulation Start Date | University and Government Waste Management Guidelines |
| Drain Disposal | Strictly Prohibited | University and Government Waste Management Guidelines |
Experimental Workflow for Waste Management
The logical flow for managing waste generated from experiments involving this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory requirements are met from the point of generation to final disposal.
References
Personal protective equipment for handling 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine (CAS Number: 7752-54-7). Adherence to these guidelines is critical to ensure personnel safety and mitigate risks in the laboratory environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended for splash protection. Given the lack of specific breakthrough time data, it is crucial to change gloves immediately upon contamination. For prolonged handling or direct contact, consider thicker gloves or double-gloving. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times when handling the compound to protect against dust particles and splashes. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is recommended when handling the solid form to prevent inhalation of dust particles, especially when not working in a fume hood. The type of respirator and filter should be selected based on a risk assessment of the specific procedure and potential for aerosol generation. A half-mask respirator with P100 (or N95/R95 for oil-free environments) particulate filters is a suitable starting point. |
2. Operational Plan: Safe Handling Workflow
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps to be followed.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
When weighing the solid, do so within the fume hood to minimize dust inhalation. Use a draft shield if necessary.
-
Handle the compound gently to avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of the compound closed when not in use.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with the chemical. A suitable decontamination solution would be a mild detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol), if appropriate for the equipment.
-
Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
3. Disposal Plan
Due to its classification as acutely toxic, all waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Acutely Toxic Solid Waste". |
| Liquid Waste | All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Acutely Toxic Liquid Waste". Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan. |
| Empty Containers | Empty containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as acutely toxic liquid waste. After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic. |
Important Considerations:
-
Spill Response: In the event of a spill, evacuate the immediate area and prevent others from entering. If the spill is small and you are trained and equipped to handle it, use an appropriate absorbent material for solids (e.g., vermiculite or sand) and follow your institution's spill cleanup procedures. For large spills, or if you are not comfortable cleaning it up, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. If you feel unwell, seek medical attention.
-
This guide is intended to provide a foundation for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
